(1-Hydroxycyclohexyl)acetic acid
Description
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADJJWDBCQRALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289825 | |
| Record name | 2-(1-Hydroxycyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14399-63-4 | |
| Record name | 14399-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-Hydroxycyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-hydroxycyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
(1-Hydroxycyclohexyl)acetic acid (CAS No. 14399-63-4) is a carboxylic acid derivative featuring a cyclohexane ring substituted with both a hydroxyl and an acetic acid group at the same carbon atom.[1][2] This bifunctional molecule holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure is of interest for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route with detailed experimental protocols, and a general workflow for its biological evaluation.
Core Chemical Properties
While detailed experimental data for this compound is not extensively available in public literature, its basic chemical and physical properties have been identified. The compound is known to be a solid at room temperature.[2][3]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 14399-63-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.19 g/mol | [2] |
| Physical Form | Solid | [2][3] |
| IUPAC Name | This compound | [3] |
| SMILES | OC(=O)CC1(O)CCCCC1 | [4] |
| InChI Key | AADJJWDBCQRALD-UHFFFAOYSA-N | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Safety Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
| Signal Word | Warning | [3] |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Route: A Two-Step Approach
The proposed synthesis involves a two-step process starting from cyclohexanone and an ethyl haloacetate.
References
- 1. (1-Hydroxy-cyclohexyl)-acetic acid | 14399-63-4 [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(1-Hydroxycyclohexyl)acetic acid | 14399-63-4 [sigmaaldrich.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | High Purity [benchchem.com]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky Reaction [organic-chemistry.org]
- 8. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
An In-Depth Technical Guide to the Synthesis of (1-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (1-Hydroxycyclohexyl)acetic acid, a valuable intermediate in the pharmaceutical and chemical industries. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Introduction
This compound is a carboxylic acid containing a hydroxyl group on a cyclohexane ring. Its structural features make it a key building block for the synthesis of various more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is crucial for researchers and professionals involved in drug discovery and development. This guide will focus on the most prevalent and efficient synthetic routes to this compound.
Primary Synthesis Pathway: The Reformatsky Reaction
The most common and direct route for the synthesis of this compound involves a two-step process: the Reformatsky reaction to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate via Reformatsky Reaction
The Reformatsky reaction is an organozinc-mediated reaction that allows for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters.[1][2] In this specific synthesis, cyclohexanone is reacted with an α-halo ester, typically ethyl bromoacetate, in the presence of zinc metal. The organozinc reagent, also known as a Reformatsky enolate, is formed in situ and adds to the carbonyl group of the cyclohexanone.[3]
Experimental Protocol:
A detailed experimental protocol for the synthesis of ethyl (1-hydroxycyclohexyl)acetate is as follows:
-
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Zinc powder
-
Iodine (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
10% Sulfuric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
-
Procedure:
-
Under a nitrogen atmosphere, a solution of cyclohexanone (9.52 g, 97.0 mmol) in anhydrous THF (100 mL) is prepared in a reaction vessel.
-
Zinc powder (7.6 g, 116.4 mmol) and a catalytic amount of iodine are added to the solution.
-
Ethyl bromoacetate (11.8 mL, 106.7 mmol) is added dropwise to the mixture.
-
The reaction mixture is heated to reflux and maintained for 5 hours.
-
After completion, the reaction is cooled in an ice bath, and 100 mL of 10% sulfuric acid solution is slowly added to quench the reaction.
-
The mixture is extracted with ethyl acetate.
-
The combined organic phases are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ethyl (1-hydroxycyclohexyl)acetate.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94% | [1] |
| Appearance | Colorless oil | [1] |
| ¹H-NMR (CDCl₃) | δ: 1.27 (3H, t, J = 7.0 Hz), 1.35-1.71 (10H, m), 2.46 (2H, s), 3.43 (1H, s), 4.17 (2H, q, J = 7.4 Hz) | [1] |
Step 2: Hydrolysis of Ethyl (1-Hydroxycyclohexyl)acetate
The ethyl ester intermediate is then hydrolyzed to the final this compound. This can be achieved through either acidic or alkaline hydrolysis.[3] Alkaline hydrolysis, or saponification, is often preferred as it is generally an irreversible process, leading to higher conversion rates.[4]
Experimental Protocol (Alkaline Hydrolysis):
-
Materials:
-
Ethyl (1-hydroxycyclohexyl)acetate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol (as a co-solvent to improve solubility)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or Diethyl ether for extraction
-
-
Procedure:
-
Ethyl (1-hydroxycyclohexyl)acetate is dissolved in a mixture of ethanol and water.
-
A stoichiometric excess of sodium hydroxide (e.g., 1.1 to 1.5 equivalents) is added to the solution.
-
The mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with hydrochloric acid until the pH is acidic (pH ~2-3), leading to the precipitation of the carboxylic acid.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.
-
Quantitative Data:
Quantitative data for the hydrolysis of ethyl (1-hydroxycyclohexyl)acetate is not explicitly detailed in the provided search results. However, alkaline hydrolysis of esters is generally a high-yielding reaction.
Alternative Synthesis Pathway: From Cyclohexanone and Cyanoacetic Acid
An alternative, though less direct, route to a related dicarboxylic acid intermediate, 1,1-cyclohexanediacetic acid, starts from cyclohexanone and cyanoacetic acid. This pathway involves a Knoevenagel condensation followed by hydrolysis and decarboxylation.
Synthesis of 1,1-Cyclohexanediacetic Acid
Experimental Protocol:
-
Materials:
-
Cyclohexanone
-
Cyanoacetic acid
-
Ammonium acetate
-
Benzene
-
Sulfuric acid
-
Sodium hydroxide
-
-
Procedure:
-
A mixture of cyclohexanone, cyanoacetic acid, and ammonium acetate in benzene is heated under reflux with a Dean-Stark trap to remove water.[5]
-
The resulting intermediate can then be hydrolyzed. For instance, the related 1,1-cyclohexyl dicyanoamide can be hydrolyzed with sulfuric acid at elevated temperatures (e.g., 160 °C) and then decarboxylated to yield 1,1-cyclohexanediacetic acid.[1]
-
The crude product is then purified by dissolution in an alkaline solution, decolorization with activated carbon, and reprecipitation by acidification.[1]
-
Quantitative Data:
| Intermediate/Product | Yield | Reference |
| 1,1-Cyclohexyl dicyanoamide | 94% | [1] |
| 1,1-Cyclohexanediacetic acid | 79.75% | [1] |
The conversion of 1,1-cyclohexanediacetic acid to this compound is not a straightforward or commonly documented transformation and would likely require multiple, non-trivial synthetic steps. Therefore, the Reformatsky reaction remains the more efficient and direct pathway.
Visualization of Synthesis Pathways
To illustrate the logical flow of the described synthetic routes, the following diagrams have been generated using the DOT language.
Reformatsky Reaction Pathway
Caption: Synthesis of this compound via the Reformatsky reaction.
Alternative Pathway to a Related Intermediate
References
An In-depth Technical Guide to (1-Hydroxycyclohexyl)acetic acid (CAS: 14399-63-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Hydroxycyclohexyl)acetic acid, with the CAS number 14399-63-4, is a carboxylic acid derivative of cyclohexane. Its structure, featuring both a hydroxyl and a carboxylic acid functional group attached to the same quaternary carbon, makes it a potentially interesting building block in medicinal chemistry and polymer science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available technical information.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| CAS Number | 14399-63-4 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 61 - 63 °C | [3] |
| Boiling Point | 318.6 °C at 760 mmHg | [3] |
| Density | 1.18 g/cm³ (calculated) | [4] |
| InChI | 1S/C8H14O3/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) | [2] |
| SMILES | OC(=O)CC1(O)CCCCC1 | [2] |
Synthesis
Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate
The first step typically involves the Reformatsky reaction of cyclohexanone with an α-haloacetate, such as ethyl bromoacetate, in the presence of zinc metal.
References
A Technical Guide to (1-Hydroxycyclohexyl)acetic Acid: From Synthetic Intermediate to Neuromodulatory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: (1-Hydroxycyclohexyl)acetic acid is a valuable bifunctional molecule utilized in synthetic organic and medicinal chemistry. While the compound itself does not possess intrinsic biological activity, its structural motif is a key pharmacophore in the development of centrally active therapeutic agents. This technical guide elucidates the role of the this compound scaffold as a crucial building block, with a primary focus on the well-established mechanisms of action of its close structural analog, Gabapentin. We will explore the synthetic pathways, molecular targets, and signaling cascades associated with compounds derived from this chemical framework, providing a comprehensive overview for researchers in drug discovery and development.
Introduction: A Building Block of Therapeutic Potential
This compound (CAS: 14399-63-4) is a carboxylic acid building block characterized by a cyclohexane ring bearing both a hydroxyl and a carboxymethyl group at the same carbon position. Its primary utility lies not in its own pharmacological profile, but as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] The rigid, three-dimensional nature of the cyclohexyl group combined with the reactive handles of the acid and alcohol functionalities makes it an attractive starting point for creating novel chemical entities.
While direct data on the mechanism of action for this compound is absent from scientific literature, its structural similarity to precursors of major drugs provides a clear path to understanding its potential applications. The most notable example is Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic acid), a widely used anticonvulsant and analgesic.[2] The synthesis of Gabapentin involves intermediates such as 1,1-cyclohexanediacetic acid monoamide, which shares the core cyclohexyl acetic acid scaffold.[3][4] Therefore, this guide will use Gabapentin as a primary exemplar to discuss the potential mechanisms of action achievable from this chemical class.
Synthetic Utility: The Pathway to Gabapentin
The synthesis of Gabapentin from precursors related to the this compound scaffold highlights the chemical transformations that unlock biological activity. A common synthetic strategy involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide. This key transformation converts a carboxylic acid derivative into a primary amine, yielding the final gabapentin structure.
Below is a conceptual workflow illustrating a synthetic approach to Gabapentin from a related dicarboxylic acid precursor.
Key Experimental Protocol: Hofmann Rearrangement
The Hofmann rearrangement is a critical step in converting the acid monoamide intermediate into Gabapentin. The following is a generalized protocol based on literature descriptions:
-
Preparation of Reagent: An aqueous solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl) is prepared by adding bromine or chlorine to a cold, stirred solution of sodium hydroxide.
-
Reaction: The 1,1-cyclohexane diacetic acid monoamide is dissolved in an alkaline aqueous solution.
-
Addition: The cold hypohalite solution is added slowly to the monoamide solution, maintaining a low temperature (typically 0-5°C).
-
Rearrangement: The reaction mixture is gradually warmed to allow the rearrangement to proceed, which involves the formation of an isocyanate intermediate that is subsequently hydrolyzed in situ.
-
Workup: The reaction mixture is acidified (e.g., with HCl) to precipitate the product, Gabapentin hydrochloride.
-
Purification: The final product can be isolated and purified through recrystallization or by using ion-exchange chromatography to obtain the zwitterionic free base.[3][5]
Mechanism of Action: The Gabapentinoid Pathway
Despite its structural design as a GABA analogue, Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors (GABA-A or GABA-B) or GABA metabolic enzymes in a clinically relevant manner.[2][6] Instead, its therapeutic effects are mediated by binding to a specific protein subunit of voltage-gated calcium channels (VGCCs).
Molecular Target: The α2δ-1 Subunit
The high-affinity binding site for Gabapentin has been identified as the α2δ-1 auxiliary subunit of VGCCs.[2][7] These channels are critical for regulating neurotransmitter release at presynaptic terminals. In pathological states such as neuropathic pain and epilepsy, the expression of the α2δ-1 subunit is upregulated, leading to increased trafficking of calcium channels to the presynaptic membrane. This results in excessive calcium influx and the release of excitatory neurotransmitters like glutamate and substance P.[8][9]
Signaling Pathway and Downstream Effects
Gabapentin binding to the α2δ-1 subunit disrupts the forward trafficking and membrane localization of the VGCC complex.[9] This leads to a reduction in the density of functional calcium channels at the presynaptic terminal. The ultimate consequence is a decrease in calcium influx upon neuronal depolarization, which in turn attenuates the release of excitatory neurotransmitters. This neuromodulatory effect is believed to be the core mechanism behind its anticonvulsant and analgesic properties.[6][8]
The diagram below illustrates the proposed signaling pathway.
Quantitative Data and Pharmacological Profile
The following table summarizes the key pharmacological properties of Gabapentin, the exemplary derivative of the this compound chemical family.
| Parameter | Value / Description | Reference |
| Molecular Target | α2δ-1 subunit of voltage-gated calcium channels | [2][7] |
| Binding Affinity (Kd) | ~59 nM for α2δ-1 subunit | [9] |
| Mechanism | Inhibition of VGCC trafficking, leading to reduced release of excitatory neurotransmitters (e.g., glutamate, substance P). | [6][8][9] |
| GABA Receptor Activity | No direct activity at GABA-A or GABA-B receptors. | [2][7] |
| Primary Indications | Neuropathic pain, postherpetic neuralgia, adjunctive therapy for partial seizures. | [2][6] |
| Bioavailability | 27-60% (inversely proportional to dose due to saturable transport via the L-amino acid transporter). | [2] |
| Metabolism | Not significantly metabolized in humans. | [2][6] |
| Elimination Half-life | 5 to 7 hours. | [2] |
Conclusion
This compound is a compound of significant interest to the medicinal chemist and drug development professional, not for its inherent biological effects, but for the therapeutic potential it unlocks as a synthetic precursor. The cyclohexylacetic acid scaffold is a proven pharmacophore, as demonstrated by the clinical success of Gabapentin. The primary mechanism of action for derivatives of this class is the modulation of neuronal excitability through interaction with the α2δ-1 subunit of voltage-gated calcium channels. This leads to a reduction in excitatory neurotransmission, an effect that is beneficial in the treatment of epilepsy and neuropathic pain. Future research may leverage the unique stereochemistry and functional group presentation of this compound to design novel modulators of this pathway with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. This compound | High Purity [benchchem.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 4. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP2368872A1 - Process for the preparation of Gabapentin - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive literature review of (1-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
(1-Hydroxycyclohexyl)acetic acid is a carboxylic acid derivative of cyclohexane that has garnered interest primarily as a key intermediate in the synthesis of various organic molecules, most notably the anticonvulsant drug Gabapentin. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the introduction of the 1-hydroxycyclohexyl moiety in medicinal chemistry and materials science. This review provides an in-depth analysis of its synthesis, physicochemical properties, and known biological context, with a focus on experimental details and potential applications in drug discovery and development.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 14399-63-4 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| IUPAC Name | 2-(1-hydroxycyclohexyl)acetic acid | |
| SMILES | OC(=O)CC1(O)CCCCC1 | [1] |
| InChI Key | AADJJWDBCQRALD-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
Synthesis of this compound
The primary and most direct synthetic route to this compound and its esters is the Reformatsky reaction . This reaction involves the condensation of a carbonyl compound, in this case, cyclohexanone, with an α-haloester, such as ethyl bromoacetate, in the presence of metallic zinc.[2][3][4] The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of the cyclohexanone. Subsequent hydrolysis of the resulting ester yields this compound.
Experimental Protocol: Synthesis via the Reformatsky Reaction
The following is a generalized experimental protocol for the synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid. This protocol is based on typical Reformatsky reaction conditions.[5]
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous toluene (or other suitable aprotic solvent like THF or diethyl ether)[6]
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2-1.5 equivalents relative to the α-haloester) and a crystal of iodine.
-
Initiation: Add a small portion of a solution of ethyl bromoacetate (1.0 equivalent) in anhydrous toluene to the zinc suspension and gently heat until the color of the iodine disappears, indicating the initiation of the reaction.
-
Addition of Reactants: To the activated zinc suspension, add a mixture of cyclohexanone (1.0-1.2 equivalents) and the remaining ethyl bromoacetate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexyl)acetate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrolysis: The purified ethyl (1-hydroxycyclohexyl)acetate can be hydrolyzed to this compound by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification with hydrochloric acid.
Figure 1: Synthesis of this compound via the Reformatsky reaction.
Role as a Gabapentin Intermediate
This compound is structurally related to key intermediates in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic drug. While not a direct precursor in the most common industrial syntheses, its structure highlights the core cyclohexylacetic acid scaffold of Gabapentin. The established synthetic pathways to Gabapentin often start from 1,1-cyclohexanediacetic acid, which is then converted to its anhydride, followed by amidation and a Hofmann rearrangement.
Figure 2: A simplified workflow for the synthesis of Gabapentin.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available data on the intrinsic biological activity of this compound. Its primary role in the literature is that of a synthetic intermediate. However, as a carboxylic acid-containing small molecule, it could potentially interact with various biological targets. Carboxylic acids are known to participate in a wide range of biological processes and can act as signaling molecules.[7][8][9]
Given its structural similarity to Gabapentin, it is conceivable that this compound or its derivatives could exhibit some affinity for the α2δ-1 subunit of voltage-gated calcium channels, which is the primary target of Gabapentin.[10][11] However, without experimental data, this remains speculative.
A study on the structurally related compound, 1-hydroxycyclohexyl phenyl ketone, demonstrated cytotoxicity in human monocytes, suggesting that the 1-hydroxycyclohexyl moiety is not necessarily biologically inert.[8] This finding indicates that this compound could warrant further investigation for its own potential biological effects.
Potential Signaling Pathways for Investigation
Based on the known signaling pathways of other small molecule carboxylic acids and the mechanism of action of related drugs like Gabapentin, the following pathways could be considered for future investigation of this compound:
-
Modulation of Ion Channels: Investigating the interaction of the compound with voltage-gated calcium channels, particularly the α2δ-1 subunit.
-
GPCR-mediated Signaling: Many short-chain fatty acids exert their effects through G-protein coupled receptors (GPCRs).[9] Screening this compound against a panel of GPCRs could reveal unexpected activities.
-
Metabolic Pathways: As a carboxylic acid, it could potentially influence cellular metabolism.
Figure 3: Potential signaling pathways for investigation of this compound.
Conclusion and Future Directions
This compound is a valuable synthetic building block, with the Reformatsky reaction being a key method for its preparation. Its connection to the synthesis of Gabapentin underscores its relevance in medicinal chemistry. While there is a notable absence of data on its direct biological activity, its structure suggests potential for interaction with biological targets. Future research should focus on a more thorough characterization of its physicochemical properties, the development of optimized and scalable synthetic protocols, and a comprehensive evaluation of its biological activity. Screening this compound against a panel of relevant targets, including those of Gabapentin and other neurologically active drugs, could uncover novel pharmacological properties and expand its utility beyond its current role as a synthetic intermediate.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. scbt.com [scbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. (1-Hydroxy-cyclohexyl)-acetic acid | 14399-63-4 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Discovery and history of (1-Hydroxycyclohexyl)acetic acid
An In-depth Technical Guide on the Discovery and History of (1-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: A Molecule of Pharmaceutical Importance
This compound, a white crystalline solid, holds a significant position in the landscape of medicinal chemistry. Its primary claim to fame lies in its utility as a key building block for the synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain. The structural features of this compound, specifically the presence of a hydroxyl group and a carboxylic acid moiety on a cyclohexyl scaffold, make it a versatile synthon for creating more complex molecules.
The Likely Genesis: The Reformatsky Reaction
While a singular "discoverer" of this compound is not explicitly named in the annals of chemistry, its synthesis is a direct application of the Reformatsky reaction , discovered by Russian chemist Sergey Nikolaevich Reformatsky in 1887 .[1][2] This reaction provides a powerful method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of metallic zinc.[1][2]
The synthesis of this compound via this method involves the reaction of cyclohexanone with an α-haloacetate, such as ethyl bromoacetate, and zinc metal. The subsequent hydrolysis of the resulting β-hydroxy ester yields the target acid.
The Reformatsky Reaction: A Detailed Look
The mechanism of the Reformatsky reaction involves the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[3][4] This enolate is less reactive than the more common lithium enolates or Grignard reagents, which allows it to selectively add to the carbonyl group of the ketone without reacting with the ester functionality.[3][4]
The general steps of the reaction are:
-
Formation of the Organozinc Reagent: Zinc metal reacts with the α-halo ester to form an organozinc reagent.
-
Nucleophilic Addition: The organozinc reagent acts as a nucleophile and attacks the carbonyl carbon of the cyclohexanone.
-
Hydrolysis: The resulting zinc alkoxide is hydrolyzed in an acidic workup to yield the β-hydroxy ester.
-
Saponification (Optional): If the acid is desired, the ester is then saponified (hydrolyzed under basic conditions) to give this compound.
The workflow for the synthesis of this compound via the Reformatsky reaction is depicted below:
References
In-Depth Technical Guide to Structural Analogs of (1-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound: (1-Hydroxycyclohexyl)acetic Acid
This compound serves as a foundational scaffold for a range of biologically active molecules. Its structural simplicity, combining a cyclohexane ring with a hydroxyl group and an acetic acid moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The most prominent and clinically significant analogs of this compound belong to the gabapentinoid class of drugs, which have found widespread use in the treatment of neuropathic pain and epilepsy. This guide provides a comprehensive overview of the structural analogs of this compound, their synthesis, biological activities, and mechanisms of action.
Structural Analogs and Bioisosteric Replacements
The primary structural analog of this compound is Gabapentin, where the hydroxyl group is replaced by an aminomethyl group (-CH₂NH₂). This substitution is a key determinant of its biological activity. Further modifications have been explored, including:
-
Modifications of the Cyclohexyl Ring: Introduction of unsaturation (e.g., cyclohex-1-ene-1-carboxylic acid derivatives) or substitution with various functional groups can influence the conformational flexibility and binding affinity of the molecule.
-
Alterations to the Acetic Acid Side Chain: The carboxylic acid group is a crucial pharmacophore. Bioisosteric replacements, such as tetrazoles, sulfonamides, and hydroxamic acids, have been investigated to improve pharmacokinetic properties like membrane permeability and metabolic stability.
-
Derivatives of the Hydroxyl/Amino Group: In the case of Gabapentin and its analogs, the amino group has been derivatized to form amides, sulfonamides, and Schiff bases, leading to compounds with a range of biological activities, including anti-inflammatory and antiproliferative effects.
Quantitative Biological Data
The primary mechanism of action for many analogs, particularly the gabapentinoids, is the binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel, leading to a reduction in the release of excitatory neurotransmitters. The following table summarizes the biological activity of selected analogs.
| Compound Name/Structure | Target | Assay Type | Activity (IC₅₀/Kᵢ/EC₅₀) | Reference |
| Gabapentin | α2δ-1 subunit of VGCCs | Radioligand Binding | Kᵢ = 59 nM | [1] |
| Pregabalin | α2δ-1 subunit of VGCCs | Radioligand Binding | Kᵢ = 23 nM | [1] |
| Amidrazone Derivative 2b | Yersinia enterocolitica | Minimum Inhibitory Concentration (MIC) | MIC = 64 µg/mL | [2] |
| Amidrazone Derivative 2c | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC = 128 µg/mL | [2] |
| Amidrazone Derivative 2f | Tumor Necrosis Factor-α (TNF-α) secretion | Inhibition Assay | ~66-81% inhibition at 10, 50, and 100 µg/mL | [2] |
Experimental Protocols
Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid
This protocol outlines the synthesis of Gabapentin via the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.
Step 1: Formation of 1,1-Cyclohexanediacetic Anhydride
-
A suspension of 1,1-cyclohexanediacetic acid in a suitable solvent (e.g., toluene) is heated to reflux.
-
Water is removed by azeotropic distillation.
-
Acetic anhydride is added, and the mixture is refluxed until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
The reaction mixture is cooled to allow for the crystallization of 1,1-cyclohexanediacetic anhydride.
-
The solid product is collected by filtration and dried.
Step 2: Formation of 1,1-Cyclohexanediacetic Acid Monoamide
-
The synthesized 1,1-cyclohexanediacetic anhydride is suspended in an aqueous solution of ammonia.
-
The reaction is typically carried out at a controlled temperature, for instance, below 30°C.
-
The mixture is stirred until the amidation is complete.
-
The reaction mixture is then acidified to precipitate the 1,1-cyclohexanediacetic acid monoamide.
-
The product is collected by filtration, washed, and dried.
Step 3: Hofmann Rearrangement to Gabapentin
-
A solution of sodium hypobromite is prepared in situ by the slow addition of bromine to a cooled (e.g., -5 to 0°C) aqueous solution of sodium hydroxide.
-
The 1,1-cyclohexanediacetic acid monoamide is added to the freshly prepared sodium hypobromite solution.
-
The reaction mixture is stirred and allowed to warm to room temperature, and then heated to facilitate the rearrangement.
-
After the reaction is complete, the mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate Gabapentin, often as its hydrochloride salt.
-
The crude product is then purified by recrystallization.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Gabapentinoids
Gabapentinoids, such as Gabapentin and Pregabalin, exert their therapeutic effects primarily by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). This interaction disrupts the normal trafficking of these channels to the presynaptic membrane, leading to a reduction in the density of functional calcium channels at the synapse. Consequently, calcium influx upon neuronal depolarization is diminished, which in turn reduces the release of excitatory neurotransmitters like glutamate. This modulation of synaptic transmission is believed to underlie the analgesic and anticonvulsant properties of these drugs.[1][3][4]
Caption: Mechanism of action of Gabapentinoids.
General Synthetic Workflow for Gabapentin Analogs
The synthesis of Gabapentin analogs often starts from a substituted cyclohexanone or a related cyclic ketone. The key steps typically involve the introduction of the acetic acid side chain and the functional group at the 1-position (e.g., aminomethyl or hydroxyl). The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for Gabapentin analogs.
Experimental Workflow for In Vitro Biological Screening
A typical workflow for the in vitro biological evaluation of newly synthesized analogs involves a series of assays to determine their activity, selectivity, and potential toxicity.
Caption: In vitro biological screening workflow.
References
An In-depth Technical Guide to the Solubility of (1-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (1-Hydroxycyclohexyl)acetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical solubility profile derived from the molecule's structural features and provides detailed, generalized experimental protocols for its determination.
Introduction to this compound and its Solubility
This compound is an organic compound featuring a cyclohexane ring substituted with both a hydroxyl (-OH) and a carboxymethyl (-CH₂COOH) group at the same carbon atom. Its molecular structure dictates its physicochemical properties, including solubility, which is a critical parameter in various scientific and industrial applications, particularly in drug development for formulation and delivery.
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2] The presence of both polar functional groups (hydroxyl and carboxylic acid) and a non-polar hydrocarbon ring (cyclohexane) in this compound suggests a nuanced solubility profile across a range of solvents.
Theoretical Solubility Profile
The solubility of this compound is influenced by the interplay between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.
-
Hydrophilic Character: The carboxylic acid and hydroxyl groups are polar and capable of forming hydrogen bonds with polar solvents like water and alcohols.[2][3] The carboxylic acid group can also donate a proton, forming a carboxylate anion, which significantly increases its solubility in aqueous basic solutions.[4]
-
Hydrophobic Character: The cyclohexane ring is a non-polar, bulky hydrocarbon structure that contributes to the molecule's solubility in non-polar organic solvents.
Expected Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in these solvents due to hydrogen bonding interactions with the hydroxyl and carboxylic acid groups.[1][2] However, the non-polar cyclohexane ring may limit its solubility in water compared to smaller, more polar organic acids.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Good solubility is anticipated in these solvents as they can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar functional groups of the molecule.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the solubility in non-polar solvents is expected to be low. The non-polar cyclohexane ring alone is not sufficient to overcome the strong intermolecular forces (hydrogen bonding) between the this compound molecules.[1]
-
Aqueous Solutions (pH Dependence): The carboxylic acid group (a weak acid) will be deprotonated in basic solutions (pH > pKa) to form the highly polar carboxylate salt. This will lead to a significant increase in aqueous solubility.[4] Conversely, in acidic solutions (pH < pKa), the carboxylic acid will remain protonated, and the solubility will be lower, primarily driven by the polarity of the unionized molecule.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |
| Water | 25 | Data not available | |
| Methanol | 25 | Data not available | |
| Ethanol | 25 | Data not available | |
| Acetone | 25 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |
| Hexane | 25 | Data not available | |
| 0.1 M HCl | 25 | Data not available | |
| 0.1 M NaOH | 25 | Data not available |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed protocols for determining the solubility of this compound. These methods can be adapted based on the specific laboratory equipment and analytical capabilities available.
4.1. Equilibrium Solubility Method (Shake-Flask)
This is the most common method for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Apparatus and Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, hexane)
-
Vials with screw caps
-
Shaker or orbital incubator set to a constant temperature
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, LC-MS).
Procedure:
-
Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).
-
Calculate the original concentration in the saturated solution, which represents the solubility.
4.2. pH-Dependent Aqueous Solubility
This protocol is used to determine the solubility of the compound in aqueous solutions at different pH values.
Principle: The shake-flask method is performed using a series of aqueous buffer solutions with different pH values.
Apparatus and Materials:
-
Same as in the Equilibrium Solubility Method.
-
A series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
Procedure:
-
Follow the same procedure as the Equilibrium Solubility Method, but use the different pH buffer solutions as the solvents.
-
It is important to measure the pH of the saturated solution after equilibration to ensure it has not significantly changed.
-
Analyze the samples and plot the solubility as a function of pH.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for the experimental determination of solubility.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of (1-Hydroxycyclohexyl)acetic Acid: A Technical Guide
Introduction
(1-Hydroxycyclohexyl)acetic acid is a carboxylic acid containing a tertiary alcohol and a cyclohexane ring. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on the spectroscopic characteristics of its constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~3.5 | Singlet | 1H | -OH |
| ~2.5 | Singlet | 2H | -CH₂- |
| 1.2 - 1.8 | Multiplet | 10H | Cyclohexyl -CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~175 | C | -COOH |
| ~70 | C | C-OH |
| ~40 | CH₂ | -CH₂-COOH |
| ~35 | CH₂ | Cyclohexyl C2/C6 |
| ~25 | CH₂ | Cyclohexyl C4 |
| ~22 | CH₂ | Cyclohexyl C3/C5 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid O-H |
| 3500-3200 (broad) | O-H stretch | Alcohol O-H |
| 2930-2850 | C-H stretch | Cyclohexyl C-H |
| 1710 | C=O stretch | Carboxylic Acid C=O |
| 1450 | C-H bend | Cyclohexyl CH₂ |
| 1300-1200 | C-O stretch | Carboxylic Acid C-O |
| 1200-1000 | C-O stretch | Alcohol C-O |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type |
| 158 | [M]⁺ (Molecular Ion) |
| 141 | [M-OH]⁺ |
| 113 | [M-COOH]⁺ |
| 99 | [M-CH₂COOH]⁺ |
| 81 | [C₆H₉]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]
-
Transfer the solution to a clean NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum. This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), the relative number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[1]
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon-13 NMR spectrum. This provides information about the number of different types of carbon atoms and their chemical environments.[1]
-
To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution Sample: Dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Place the solution in a suitable IR cell.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2]
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.[2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[3]
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
The sample is ionized by applying a high voltage, forming charged droplets that evaporate to produce gas-phase ions.
-
The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of (1-Hydroxycyclohexyl)acetic acid. The primary method outlined is a two-step process initiated by a Reformatsky reaction, followed by ester hydrolysis. This compound serves as a valuable building block in medicinal chemistry and drug development.
Overview of the Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process:
-
Reformatsky Reaction: Cyclohexanone is reacted with ethyl bromoacetate in the presence of activated zinc to form ethyl (1-hydroxycyclohexyl)acetate. The Reformatsky reaction is advantageous as the organozinc reagent is typically formed in situ and is less reactive than Grignard or organolithium reagents, preventing side reactions with the ester functionality.[1]
-
Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate via Reformatsky Reaction
This protocol is adapted from a general procedure for the Reformatsky reaction.[2]
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Toluene, anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Activation of Zinc: In a dry round-bottom flask equipped with a reflux condenser and a stirrer, add activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq). Add anhydrous toluene (50 mL).
-
Heat the suspension to reflux and stir for 5 minutes. The disappearance of the iodine color indicates the activation of zinc.
-
Cool the mixture to room temperature.
-
Reaction Initiation: To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq).
-
Slowly add a solution of cyclohexanone (1.0 eq) dissolved in anhydrous toluene (10 mL) to the reaction mixture.
-
Reaction Progression: Heat the resulting mixture to 90 °C and stir for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C using an ice bath.
-
Quench the reaction by slowly adding water.
-
Filter the suspension to remove any unreacted zinc.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with MTBE.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude ethyl (1-hydroxycyclohexyl)acetate by silica gel column chromatography to yield the desired β-hydroxy ester.[2]
Part 2: Synthesis of this compound via Ester Hydrolysis
Materials:
-
Ethyl (1-hydroxycyclohexyl)acetate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Saponification: Dissolve the purified ethyl (1-hydroxycyclohexyl)acetate in ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.5 to 2.0 equivalents).
-
Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC, indicating the disappearance of the starting ester).
-
Acidification and Extraction: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
| Step No. | Reaction | Reactants | Product | Typical Yield | Purity |
| 1 | Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate, Zinc | Ethyl (1-hydroxycyclohexyl)acetate | ~86%[2] | >95% after chromatography |
| 2 | Ester Hydrolysis | Ethyl (1-hydroxycyclohexyl)acetate, NaOH/KOH | This compound | High (typically >90%) | >98% after recrystallization |
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Reaction Mechanism: Reformatsky Reaction
Caption: Key steps in the mechanism of the Reformatsky reaction.
References
Applications of (1-Hydroxycyclohexyl)acetic Acid in Organic Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (1-hydroxycyclohexyl)acetic acid. This versatile building block serves as a valuable precursor for the synthesis of medicinally relevant compounds, including gabapentin analogues and oxa-spirocycles. The following sections detail the key applications, experimental protocols, and relevant data.
Synthesis of Gabapentin Precursors
This compound can be envisioned as a starting material for the synthesis of 1,1-cyclohexanediacetic acid monoamide, a key intermediate in the production of Gabapentin. The synthetic strategy involves the conversion of the tertiary alcohol to a geminal diacetic acid derivative.
Proposed Synthetic Pathway
A plausible synthetic route from this compound to 1,1-cyclohexanediacetic acid, the direct precursor to the monoamide, is outlined below. This proposed pathway is based on established organic transformations.
Caption: Proposed synthesis of 1,1-cyclohexanediacetic acid monoamide.
Experimental Protocols
Protocol 1.1: Synthesis of 1,1-Cyclohexanediacetic Acid from Cyclohexanone (A well-established alternative route)
While a direct, high-yield conversion from this compound is not extensively documented, the synthesis of 1,1-cyclohexanediacetic acid from cyclohexanone is well-established and provides a reliable route to the key gabapentin precursor. One common method involves the hydrolysis of 1,1-cyclohexanediacetimide.[1]
-
Step 1: Hydrolysis of 1,1-cyclohexanediacetimide.
-
A mixture of 1,1-cyclohexanediacetimide,α,α'-dicyano-compd with ammonia and dilute sulfuric acid in high-temperature liquid water is prepared.[1]
-
The reaction is heated to 220°C.[1]
-
The optimal sulfuric acid concentration is 15% with an initial mass concentration of the starting material at 0.05 g/mL.[1]
-
This method has been reported to achieve a yield of 88.31%.[1]
-
Protocol 1.2: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide from 1,1-Cyclohexanediacetic Anhydride
-
Step 1: Anhydride Formation.
-
Suspend 1,1-cyclohexanediacetic acid in toluene.
-
Heat the suspension to reflux to remove water via azeotropic distillation.
-
Add acetic anhydride and continue refluxing until the reaction is complete.
-
Cool the reaction mixture to crystallize 1,1-cyclohexanediacetic anhydride. Filter and dry the product.[2]
-
-
Step 2: Amidation.
-
Suspend the 1,1-cyclohexanediacetic anhydride in an aqueous solution of ammonia.
-
Maintain the temperature below 30°C during the addition.
-
Stir the mixture until the reaction is complete.
-
Acidify the reaction mixture to precipitate 1,1-cyclohexanediacetic acid monoamide.[2]
-
Protocol 1.3: Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide to Gabapentin
-
Step 1: Preparation of Sodium Hypobromite Solution.
-
In a separate reactor, prepare an aqueous solution of sodium hydroxide.
-
Cool the solution to between -5°C and -10°C.
-
Slowly add bromine to the sodium hydroxide solution while maintaining the low temperature to form sodium hypobromite in situ.[2]
-
-
Step 2: Hofmann Rearrangement.
-
Add a solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide to the cold sodium hypobromite solution.
-
Allow the reaction to proceed, followed by warming to facilitate the rearrangement.
-
-
Step 3: Isolation and Purification.
-
Acidify the reaction mixture with hydrochloric acid to form gabapentin hydrochloride.
-
Gabapentin can then be isolated by crystallization.[2]
-
Quantitative Data
| Starting Material | Product | Reagents | Yield | Reference |
| 1,1-cyclohexanediacetimide | 1,1-Cyclohexanediacetic acid | Dilute H₂SO₄, high-temperature liquid water | 88.31% | [1] |
| 1,1-Cyclohexanediacetic acid monoamide | Gabapentin | NaOBr (from NaOH and Br₂) | High | [2][3] |
Synthesis of Oxa-Spirocycles
This compound derivatives are valuable precursors for the synthesis of oxa-spirocycles, a class of compounds with increasing importance in medicinal chemistry due to their unique three-dimensional structures. Key strategies include iodocyclization of unsaturated derivatives and decarboxylative functionalization.
Synthetic Strategies
Caption: Key synthetic routes to oxa-spirocycles.
Experimental Protocols
Protocol 2.1: Iodocyclization of Unsaturated Carboxylic Acids (General Procedure)
This protocol outlines a general procedure for the iodocyclization of unsaturated carboxylic acids to form lactones, a key step in the synthesis of certain oxa-spirocycles.
-
To a solution of the unsaturated carboxylic acid in a suitable solvent (e.g., acetonitrile), add a base such as sodium bicarbonate.
-
Add a solution of iodine (I₂) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.2: Decarboxylative Borylation of Carboxylic Acids (General Procedure)
This method allows for the conversion of the carboxylic acid group into a versatile boronic ester, which can be further functionalized.
-
Activate the carboxylic acid, for example, as an N-hydroxyphthalimide (NHPI) ester.
-
In a reaction vessel, combine the NHPI ester, bis(pinacolato)diboron (B₂pin₂), a copper catalyst, and a suitable ligand in an appropriate solvent.
-
Irradiate the mixture with visible light at room temperature until the reaction is complete.
-
Purify the resulting boronic ester by column chromatography.
Key Applications in Medicinal Chemistry
Oxa-spirocyclic cores derived from these methods have been incorporated into analogues of bioactive compounds. For example, oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and studied. The incorporation of the oxa-spirocyclic motif can significantly improve physicochemical properties such as water solubility.
Summary of Key Compounds and Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Application | References |
| This compound | C₈H₁₄O₃ | 158.19 | Precursor for Gabapentin intermediates and oxa-spirocycles | [4] |
| 1,1-Cyclohexanediacetic acid | C₁₀H₁₆O₄ | 200.23 | Intermediate for Gabapentin synthesis | [5] |
| 1,1-Cyclohexanediacetic acid monoamide | C₁₀H₁₇NO₃ | 199.25 | Key intermediate for Gabapentin synthesis | [6] |
| Gabapentin | C₉H₁₇NO₂ | 171.24 | Anticonvulsant and analgesic drug | [2] |
Note: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. Researchers should consult the primary literature for detailed experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. 1,1-Cyclohexanediacetic acid(4355-11-7) 1H NMR [m.chemicalbook.com]
- 6. 1,1-Cyclohexanediacetic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
(1-Hydroxycyclohexyl)acetic Acid: A Versatile Scaffold for Novel Compound Synthesis in Drug Discovery
(1-Hydroxycyclohexyl)acetic acid is emerging as a valuable building block for the synthesis of a diverse range of novel compounds with significant potential in pharmaceutical research and drug development. Its inherent structural features, including a hydroxyl group, a carboxylic acid moiety, and a cyclohexane ring, provide a versatile platform for the creation of spirocyclic molecules, esters, and amides with promising biological activities. This application note provides an overview of the synthetic utility of this compound, detailed experimental protocols for key transformations, and insights into the potential therapeutic applications of its derivatives.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.
| Property | Value | Reference |
| CAS Number | 14399-63-4 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Solid | - |
| Functional Groups | Carboxylic Acid, Tertiary Hydroxyl, Cyclohexane Ring | [1] |
Synthetic Applications and Protocols
The unique combination of functional groups in this compound allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules.
Synthesis of Spirocyclic Lactones
The intramolecular esterification of this compound leads to the formation of a spirocyclic lactone, 1-oxaspiro[4.5]decan-2-one. This scaffold is of interest in medicinal chemistry due to its presence in various natural products and bioactive molecules.
Experimental Protocol: Acid-Catalyzed Lactonization
-
Reaction Setup: To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-oxaspiro[4.5]decan-2-one.
Logical Workflow for Spirocyclic Lactone Synthesis
Caption: Synthesis of 1-oxaspiro[4.5]decan-2-one.
Synthesis of Bioactive Amides
The carboxylic acid functionality of this compound can be readily coupled with a wide range of amines to generate a library of amide derivatives. Amide bonds are prevalent in pharmaceuticals, and this approach allows for the introduction of various pharmacophores.[3]
Experimental Protocol: Amide Coupling using DCC/DMAP
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at 0°C for 30 minutes.
-
Amine Addition: To the activated acid solution, add the desired amine (1.0 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[4]
Quantitative Data for Amide Synthesis
| Amine Moiety | Coupling Reagents | Solvent | Yield (%) | Reference |
| Aniline derivative | DCC, DMAP | DCM | High | [4] |
| Various primary/secondary amines | Not Specified | Not Specified | Good | [3] |
Synthesis of Ester Derivatives
Esterification of the carboxylic acid group with various alcohols can introduce different functionalities and modulate the pharmacokinetic properties of the resulting compounds.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired alcohol (in excess, can be used as solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Reflux the mixture for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by distillation or column chromatography.
General Experimental Workflow for Derivatization
Caption: Derivatization of this compound.
Potential Therapeutic Applications
While research on the specific biological activities of derivatives of this compound is ongoing, its utility as a precursor to Gabapentin highlights its relevance in the development of central nervous system (CNS) active agents.[5] Gabapentin is an anticonvulsant and analgesic drug, and analogs derived from this scaffold could potentially exhibit similar or improved pharmacological profiles.
The synthesis of novel amides and esters opens up possibilities for targeting a wide range of biological pathways. For instance, by coupling this compound with known pharmacophores, new chemical entities can be generated for screening against various diseases, including cancer, inflammation, and infectious diseases.
Potential Drug Discovery Pathway
Caption: Drug discovery process utilizing the scaffold.
Conclusion
This compound is a promising and versatile building block in medicinal chemistry. Its straightforward derivatization into spirocyclic lactones, amides, and esters provides access to a rich chemical space for the discovery of novel therapeutic agents. The detailed protocols provided herein serve as a guide for researchers to explore the full potential of this valuable scaffold in their drug development endeavors. Further investigation into the biological activities of its derivatives is warranted to uncover new therapeutic opportunities.
References
Experimental procedures for reactions involving (1-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for key chemical transformations involving (1-Hydroxycyclohexyl)acetic acid. The protocols outlined below cover esterification, amidation, and oxidation reactions, offering a foundational guide for the synthesis of various derivatives.
Overview of this compound
This compound is a bifunctional organic compound containing both a hydroxyl and a carboxylic acid group. This structure makes it a versatile building block in organic synthesis. It is recognized as a monomer in the production of polymers like vinyl ethers[1]. Its derivatives have been explored for potential biological activities, including the inhibition of glycerol-3-phosphate acyltransferase (GPAT) by related cyclohexane carboxylic acid structures[2].
Experimental Protocols
Esterification: Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate
The esterification of this compound can be effectively achieved through the Reformatsky reaction, which is a well-established method for the synthesis of β-hydroxy esters.
Reaction Scheme:
Protocol:
-
Initiation: To a solution of cyclohexanone (9.52 g, 97.0 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add zinc powder (7.6 g, 116.4 mmol) and a catalytic amount of iodine.
-
Addition of Reagent: Slowly add ethyl bromoacetate (11.8 mL, 106.7 mmol) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 5 hours.
-
Work-up: After cooling the reaction to room temperature, slowly add 100 mL of 10% sulfuric acid solution under an ice bath.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic phases with a saturated aqueous solution of sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product[3].
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94% | [3] |
| Appearance | Colorless oil | [4] |
| Molecular Weight | 186.25 g/mol | [4] |
Experimental Workflow for Esterification
Caption: Workflow for the synthesis of Ethyl (1-hydroxycyclohexyl)acetate.
Amidation: Synthesis of N-Benzyl-(1-hydroxycyclohexyl)acetamide
Amide bond formation can be achieved by activating the carboxylic acid. The following protocol is a general method that can be adapted for the synthesis of N-benzyl-(1-hydroxycyclohexyl)acetamide using a nickel catalyst.
Reaction Scheme:
Protocol:
-
Catalyst Addition: To a solution of this compound (2.0 mmol) in 20 mL of toluene, add NiCl₂ (10 mol%).
-
Initial Heating: Stir the mixture at 80°C for 10 minutes.
-
Amine Addition: Add benzylamine (2.4 mmol) to the reaction mixture.
-
Reaction: Seal the vessel and stir the mixture at 110°C for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Extraction: Wash the filtrate with 1 M HCl and then with a saturated NaHCO₃ solution.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo. Purify the product by flash column chromatography[5].
Quantitative Data (Based on a similar reaction):
| Parameter | Value | Reference |
| Yield | ~99% (expected) | [5] |
| Reaction Time | 20 hours | [5] |
| Temperature | 110°C | [5] |
Experimental Workflow for Amidation
Caption: Workflow for the synthesis of N-Benzyl-(1-hydroxycyclohexyl)acetamide.
Oxidation: Synthesis of (1-Oxocyclohexyl)acetic acid
The oxidation of the tertiary alcohol in this compound to a ketone is challenging as tertiary alcohols are generally resistant to oxidation[6][7][8]. However, specialized methods for the oxidation of α-hydroxy acids to α-keto acids can be employed. A chemoselective method using a nitroxyl radical catalyst is a promising approach[9][10].
Reaction Scheme:
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve this compound in acetonitrile (MeCN).
-
Catalyst Addition: Add a catalytic amount of 2-azaadamantane N-oxyl (AZADO).
-
Reaction: Stir the solution under an atmosphere of molecular oxygen (O₂).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to yield the desired α-keto acid[10].
Quantitative Data (Based on a similar reaction):
| Parameter | Value | Reference |
| Catalyst | 2-azaadamantane N-oxyl (AZADO) | [10] |
| Co-oxidant | Molecular Oxygen (O₂) | [10] |
| Solvent | Acetonitrile (MeCN) | [10] |
| Yield | High (expected) | [10] |
Experimental Workflow for Oxidation
Caption: Workflow for the synthesis of (1-Oxocyclohexyl)acetic acid.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these experiments. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. biosynth.com [biosynth.com]
- 2. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl (1-hydroxycyclohexyl)acetate | 5326-50-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 10. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation [organic-chemistry.org]
Application Notes and Protocols for (1-Hydroxycyclohexyl)acetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(1-Hydroxycyclohexyl)acetic acid is a valuable building block in medicinal chemistry, primarily utilized as a scaffold or key intermediate in the synthesis of bioactive molecules. Its rigid cyclohexyl core and appended acetic acid and hydroxyl functionalities provide a unique three-dimensional structure that can be exploited for designing drugs targeting a variety of biological systems. While direct therapeutic applications of this compound itself are not widely documented, its structural motif is central to the development of successful pharmaceuticals, most notably in the realm of anticonvulsant and neuropathic pain therapies.
Application Notes
The primary application of the this compound scaffold is exemplified by its close structural relationship to key intermediates in the synthesis of Gabapentin. Gabapentin is a widely used anticonvulsant and analgesic drug, and its synthesis often proceeds through 1,1-cyclohexanediacetic acid and its monoamide derivative.[1][2][3] This highlights the utility of the 1,1-disubstituted cyclohexane acetic acid core in designing molecules that interact with specific neurological targets.
Beyond its connection to Gabapentin, the cyclohexyl moiety of this compound can be used to generate spirocyclic compounds, such as spirohydantoins. Spirohydantoin derivatives have shown a broad range of pharmacological activities, including aldose reductase inhibition and interaction with serotonin receptors, making them attractive targets for drug discovery programs.[1][4]
The structural features of this compound offer several advantages in drug design:
-
Scaffold Hopping: The cyclohexane ring can serve as a bioisostere for other cyclic systems, enabling scaffold hopping strategies to explore new chemical space and intellectual property.
-
Three-Dimensional Diversity: The sp³-rich nature of the cyclohexane ring provides a non-planar structure that can lead to improved target binding and selectivity compared to flat aromatic systems.
-
Functional Handles: The carboxylic acid and hydroxyl groups serve as convenient points for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the in vitro biological activity of spirohydantoin derivatives, which can be conceptually derived from precursors of this compound. The data highlights the potential for this scaffold in developing potent enzyme inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4-4H-pyrano[2,3-b]pyridine]-2,5-dione (2'R,4'S) | Aldose Reductase | 7.5 | [4] |
Experimental Protocols
A key application of the structural motif of this compound is in the synthesis of Gabapentin. A crucial step in many synthetic routes to Gabapentin is the formation of 1,1-cyclohexanediacetic acid monoamide.[1][5]
Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
This protocol details the synthesis of 1,1-cyclohexanediacetic acid monoamide from 1,1-cyclohexanediacetic anhydride.
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia solution (e.g., 28-30%)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Buchner funnel and filter paper
Procedure:
-
Suspend 1,1-cyclohexanediacetic anhydride in an aqueous solution of ammonia in a reaction flask.
-
Maintain the temperature of the reaction mixture below 30°C, using an ice bath if necessary, during the addition of the anhydride.[1]
-
Stir the mixture vigorously until the reaction is complete, as monitored by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, acidify the reaction mixture to a pH of 2-3 with hydrochloric acid.[5]
-
Cool the mixture in an ice bath to precipitate the 1,1-cyclohexanediacetic acid monoamide.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with chilled deionized water.
-
Dry the product under vacuum to obtain 1,1-cyclohexanediacetic acid monoamide.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for Gabapentin, highlighting the importance of the cyclohexane acetic acid core, and the signaling pathway through which Gabapentinoids exert their therapeutic effects.
Caption: Workflow for the synthesis of Gabapentin.
Caption: Signaling pathway of Gabapentinoids.
References
Application Note: Quantitative Analysis of (1-Hydroxycyclohexyl)acetic Acid using High-Performance Liquid Chromatography with Charged Aerosol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Hydroxycyclohexyl)acetic acid is a known impurity and degradation product of Gabapentin, an active pharmaceutical ingredient (API) widely used as an anticonvulsant and for the treatment of neuropathic pain. Due to the stringent safety and quality requirements for pharmaceuticals, regulatory bodies like the International Council on Harmonisation (ICH) mandate the precise identification and quantification of any impurities.[1] this compound is a challenging analyte for traditional analytical methods as it lacks a significant UV-absorbing chromophore, making its detection at low levels difficult with standard UV detectors.[1]
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with a Charged Aerosol Detector (CAD) for the reliable quantification of this compound. This method overcomes the limitations of UV-based detection and provides a single, efficient assay for the analysis of chromophore-deficient impurities in compliance with pharmacopeial standards.[1][2]
Quantitative Data Summary
The described HPLC-UV-CAD method demonstrates excellent accuracy, precision, and sensitivity for the quantification of this compound, referred to as a non-volatile impurity in validation studies. The method meets the typical ICH requirements for the quantification of pharmaceutical impurities.[1]
| Parameter | Performance Characteristic |
| Analyte | This compound |
| Linearity | Method demonstrates a linear response suitable for impurity quantification. |
| Accuracy (Recovery) | 97% – 105% |
| Precision (%RSD) | Intra-day & Inter-day Repeatability: 0.8% – 4.7% |
| Limit of Quantitation (LOQ) | ≤ 50 ng (injected mass) |
| Reporting Threshold Met | Enables accurate quantification at the 0.03% reporting threshold.[1] |
Experimental Protocol
This protocol is based on a validated method for the analysis of Gabapentin and its impurities.[1]
Reagents and Materials
-
This compound reference standard
-
Deionized water (18.2 MΩ·cm resistivity or higher)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Gabapentin API (for matrix simulation, if required)
Sample Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10.0 mL of deionized water to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations appropriate for establishing a calibration curve (e.g., spanning the range from the LOQ to above the expected impurity level).
-
Sample Solution (for Gabapentin Drug Substance): Prepare the Gabapentin sample at a high concentration (e.g., 10 mg/mL) in deionized water to ensure that impurities at a 0.03% level are above the method's limit of quantitation.
Chromatographic Conditions
-
Instrument: HPLC system equipped with a UV detector and a Charged Aerosol Detector (CAD). A Thermo Scientific™ Vanquish™ Horizon UHPLC system with a Vanquish Charged Aerosol Detector is a suitable configuration.[1]
-
Column: A reversed-phase column with moderate hydrophobicity. A C8 stationary phase is recommended for good resolution and peak shape.[1]
-
Example: Acclaim™ 120 C8 HPLC column (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Mobile Phase A: Deionized water with an appropriate modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be optimized to separate this compound from Gabapentin and other potential impurities. A representative gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte and then ramping up to wash the column.
-
Flow Rate: 1.1–1.3 mL/min.
-
Column Temperature: 25 °C (adjustable between 20–30 °C for robustness checks).
-
Injection Volume: 10 µL.
Detection Parameters
-
UV Detector: Wavelength set to 210 nm for the detection of any chromophoric impurities.
-
Charged Aerosol Detector (CAD):
-
Evaporation Temperature: Optimized for the mobile phase composition.
-
Gas (Nitrogen): Set according to manufacturer's recommendations.
-
Data Collection Rate: Appropriate for the peak widths observed.
-
Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of the reference standard.
-
Use the response from the Charged Aerosol Detector for quantification.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Diagrams and Visualizations
References
Proper handling and storage procedures for (1-Hydroxycyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the proper handling, storage, and stability assessment of (1-Hydroxycyclohexyl)acetic acid. The information is compiled from publicly available safety data and established scientific guidelines.
Chemical and Physical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 14399-63-4 | |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Water Contamination Class (WGK) | WGK 3 |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity and safety of this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.
-
Skin and Body Protection: Laboratory coat or other protective clothing to prevent skin contact.
General Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area.
-
Keep away from heat, sparks, open flames, and hot surfaces.
Storage Conditions
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from the following:
-
Oxidizing agents
-
Strong acids and bases
-
Sources of ignition
The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation |
| Temperature | Cool, ambient temperature |
| Humidity | Dry environment |
| Light | Protect from direct sunlight |
| Incompatibilities | Oxidizing agents, strong acids, strong bases |
Experimental Protocols
Due to the limited publicly available stability data for this compound, the following protocols are based on general principles and ICH Q1A guidelines for stability testing of new drug substances.[2][3][4] These protocols should be adapted and validated for specific applications.
Protocol for Long-Term Stability Testing
This protocol is designed to evaluate the thermal stability of this compound over an extended period.
Objective: To establish a re-test period for this compound under long-term storage conditions.
Methodology:
-
Sample Preparation: Aliquot a sufficient quantity of this compound from a single batch into multiple vials with inert closures.
-
Storage: Place the vials in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.
-
Testing Intervals: Withdraw samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]
-
Analytical Tests: At each time point, perform the following analyses:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative analysis (e.g., by HPLC) to determine the concentration of this compound.
-
Degradation Products: Analysis for the presence of any degradation products using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector).
-
-
Data Evaluation: Evaluate the data for any significant changes in the tested attributes over time. A significant change is defined as a failure to meet the established acceptance criteria.
Protocol for Accelerated Stability Testing
This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.
Objective: To accelerate the degradation of this compound and identify potential degradation pathways.
Methodology:
-
Sample Preparation: Prepare samples as described in the long-term stability protocol.
-
Storage: Place the vials in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Intervals: Withdraw samples for analysis at the following time points: 0, 1, 3, and 6 months.[5]
-
Analytical Tests: Perform the same analytical tests as described in the long-term stability protocol.
-
Data Evaluation: Analyze the data to identify any trends in degradation and to predict the shelf life under long-term storage conditions.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for Stability Testing of this compound.
Logical Relationship for Safe Handling
Caption: Key Elements for the Safe Handling of this compound.
References
Application Notes and Protocols for the Synthesis of (1-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of (1-Hydroxycyclohexyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a reliable two-step synthetic route involving a Reformatsky reaction followed by saponification.
Introduction
This compound and its derivatives are of significant interest in drug discovery and development due to their potential as scaffolds in the design of novel therapeutic agents. The presence of both a hydroxyl and a carboxylic acid functional group on a cyclohexyl ring provides a unique three-dimensional structure that can be exploited for interaction with biological targets. This document outlines a standard, reproducible laboratory procedure for the preparation of this compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step is a Reformatsky reaction between cyclohexanone and ethyl bromoacetate, facilitated by zinc metal, to yield ethyl (1-hydroxycyclohexyl)acetate. The subsequent step involves the hydrolysis (saponification) of the ester to the desired carboxylic acid.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to yellowish liquid | 105-36-2 |
| Ethyl (1-hydroxycyclohexyl)acetate | C₁₀H₁₈O₃ | 186.25 | Colorless liquid | 5326-50-1 |
| This compound | C₈H₁₄O₃ | 158.19 | Solid | 14399-63-4 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield (%) |
| 1 | Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate, Zinc | Toluene | Reflux (~110) | 1-2 hours | 70-85 |
| 2 | Saponification | Ethyl (1-hydroxycyclohexyl)acetate, NaOH | Water/Ethanol | Reflux (~80-90) | 2-4 hours | >90 |
Experimental Protocols
Step 1: Synthesis of Ethyl (1-hydroxycyclohexyl)acetate via Reformatsky Reaction
This protocol is adapted from general procedures for the Reformatsky reaction.[1][2]
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Zinc dust, activated
-
Iodine (a small crystal for initiation)
-
Toluene, anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer
Procedure:
-
Activation of Zinc: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and cool under a nitrogen atmosphere to ensure dryness.
-
Initiation: Add a small crystal of iodine to the zinc dust.
-
Reaction Setup: Add anhydrous toluene to the flask.
-
Addition of Reactants: In the dropping funnel, prepare a mixture of cyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene.
-
Reaction: Add a small portion of the cyclohexanone/ethyl bromoacetate mixture to the zinc suspension and gently heat the mixture. The disappearance of the iodine color and the onset of a gentle reflux indicate the initiation of the reaction.
-
Once the reaction has started, add the remaining mixture from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1 hour to ensure complete conversion.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 1 M hydrochloric acid to quench the reaction and dissolve any unreacted zinc and the zinc salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene or diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexyl)acetate.
-
Purification: The crude product can be purified by vacuum distillation to yield a colorless liquid.
Step 2: Saponification of Ethyl (1-hydroxycyclohexyl)acetate
Materials:
-
Ethyl (1-hydroxycyclohexyl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (1-hydroxycyclohexyl)acetate (1.0 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Base: Add sodium hydroxide pellets (2.0-3.0 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from a suitable solvent such as water or an ethyl acetate/hexane mixture to yield pure this compound as a white solid.
-
Dry the purified product under vacuum.
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
Melting Point: Determination of the melting point range can indicate the purity of the compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic broad O-H stretches for the hydroxyl and carboxylic acid groups, and a C=O stretch for the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Disclaimer: These protocols are intended for use by trained laboratory professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All chemical manipulations should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Analysis of (1-Hydroxycyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of (1-Hydroxycyclohexyl)acetic acid to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
This compound is a polar compound with low volatility due to the presence of both a hydroxyl and a carboxylic acid functional group. Direct analysis by GC-MS is often challenging as it can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form. For HPLC analysis, derivatization can be employed to introduce a chromophore for enhanced UV detection.
This guide covers two primary derivatization techniques: Silylation for GC-MS analysis and Esterification for both GC-MS and HPLC analysis.
Silylation for GC-MS Analysis
Silylation is a widely used derivatization technique for GC analysis where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[1] This process significantly increases the volatility and thermal stability of the compound, making it amenable to GC-MS analysis.[2]
Application Note: Silylation of this compound
The hydroxyl and carboxylic acid groups of this compound are both reactive towards silylating agents. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS), is a powerful and versatile reagent for this purpose.[1][3] The reaction results in the formation of the di-TMS derivative of this compound, which is significantly more volatile and less polar than the parent compound.
Reaction:
This compound + 2 BSTFA --(TMCS)--> (1-Trimethylsilyloxycyclohexyl)acetic acid trimethylsilyl ester + 2 Trifluoroacetamide
This derivatization allows for sensitive and reproducible quantification of this compound in various matrices.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of silylated hydroxy acids by GC-MS. Note: These values are representative and should be determined for each specific application and matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocol: Silylation with BSTFA and TMCS
Materials:
-
This compound standard or sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (optional, as solvent)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample or standard into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60-70°C. The absence of water is critical as silylating reagents are moisture-sensitive.[4]
-
-
Derivatization Reaction:
-
Add 100-200 µL of BSTFA + 1% TMCS to the dried sample in the reaction vial. If necessary, a solvent such as anhydrous pyridine or acetonitrile can be added to ensure the sample is fully dissolved.[4]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70-80°C for 60 minutes in a heating block or oven.[4]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample can be directly injected into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Injector: Split/splitless, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
MS Quadrupole: 150°C
-
Scan Range: m/z 50-550
Workflow Diagram: Silylation for GC-MS Analysis
Caption: Workflow for silylation of this compound.
Esterification for GC-MS and HPLC Analysis
Esterification converts the carboxylic acid group of this compound into an ester. This increases its volatility for GC-MS analysis. For HPLC, esterification with a UV-active alcohol can introduce a chromophore, enhancing detection by UV-Vis. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common method.[5][6]
Application Note: Esterification of this compound
For GC-MS analysis, simple alcohols like methanol or ethanol are used to form the corresponding methyl or ethyl esters. For HPLC with UV detection, an alcohol containing a chromophore, such as benzyl alcohol or a substituted benzyl alcohol, is used. The reaction is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid.[5]
Reaction (Methyl Esterification):
This compound + Methanol --(H₂SO₄)--> this compound methyl ester + H₂O
This derivatization is particularly useful when only the carboxylic acid group needs to be modified, leaving the hydroxyl group intact for further reactions or for specific analytical purposes.
Quantitative Data Summary
The following table provides representative quantitative data for the analysis of esterified carboxylic acids. Note: These values are illustrative and require validation for specific analytical methods.
| Parameter | Typical Value (GC-MS) | Typical Value (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 20 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 5 - 100 ng/mL | 50 - 500 ng/mL |
| Recovery | 80 - 115% | 90 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocol: Fischer Esterification with Methanol
Materials:
-
This compound standard or sample
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 10-50 mg of this compound in 5-10 mL of anhydrous methanol.
-
Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours using a heating mantle.
-
-
Work-up:
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of deionized water and 20 mL of ethyl acetate or diethyl ether.
-
Shake the funnel and allow the layers to separate.
-
Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the wash if necessary (check the aqueous layer with pH paper).
-
Wash the organic layer with 15 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Analysis:
-
Filter off the sodium sulfate and concentrate the organic solution using a rotary evaporator.
-
The resulting residue, the methyl ester of this compound, can be redissolved in a suitable solvent for GC-MS or HPLC analysis.
-
Workflow Diagram: Fischer Esterification
Caption: Workflow for Fischer esterification of this compound.
Concluding Remarks
The choice of derivatization method will depend on the analytical instrumentation available and the specific requirements of the study. Silylation with BSTFA is a robust and comprehensive method for GC-MS analysis, derivatizing both the hydroxyl and carboxylic acid functional groups. Esterification offers a more targeted derivatization of the carboxylic acid group and can be adapted for both GC-MS and HPLC-UV analysis. For all methods, it is imperative to perform proper validation, including linearity, LOD, LOQ, accuracy, and precision, to ensure reliable and accurate quantification of this compound.
References
Troubleshooting & Optimization
Optimizing the Synthesis of (1-Hydroxycyclohexyl)acetic Acid: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of (1-Hydroxycyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Yield | 1. Poor quality of starting materials: Impurities in cyclohexanone, haloesters, or solvents can inhibit the reaction. 2. Ineffective activation of metal catalyst (e.g., Zinc, Magnesium): Oxide layer on the metal surface prevents reaction initiation. 3. Presence of moisture: Grignard and Reformatsky reagents are highly sensitive to water. 4. Incorrect reaction temperature: Suboptimal temperature can lead to slow reaction rates or decomposition of intermediates.[1] 5. Insufficient reaction time: The reaction may not have proceeded to completion. | 1. Purify starting materials: Distill cyclohexanone and solvents. Use freshly opened or purified haloesters. 2. Activate the metal catalyst: Use methods like treatment with iodine, 1,2-dibromoethane, or TMSCl to activate zinc or magnesium surfaces. 3. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize reaction temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction (e.g., Reformatsky, Grignard). 5. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and formation of the product to determine the optimal reaction time. |
| Formation of Multiple Side Products | 1. Side reactions of the organometallic reagent: Grignard reagents can act as bases, leading to enolization of the ketone.[2] They can also add twice to ester functionalities.[3][4] 2. Self-condensation of the starting materials: Aldol-type condensation of cyclohexanone can occur under basic conditions. 3. Dehydration of the final product: The hydroxyl group can be eliminated under acidic or harsh work-up conditions. | 1. Control addition of the organometallic reagent: Add the Grignard or Reformatsky reagent slowly and at a low temperature to minimize side reactions. Use of less reactive organozinc reagents in the Reformatsky reaction can prevent double addition to esters.[3][5] 2. Optimize base and temperature: If using a base-catalyzed route (e.g., cyanohydrin formation), carefully control the amount and type of base and maintain a low reaction temperature. 3. Use mild work-up conditions: Neutralize the reaction mixture carefully, avoiding strong acids and high temperatures during product isolation. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Emulsion formation during work-up. | 1. Optimize reaction stoichiometry: Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant. 2. Utilize appropriate purification techniques: Column chromatography on silica gel is often effective. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed. 3. Break emulsions: Add brine (saturated NaCl solution) during the aqueous work-up to help break emulsions and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: Which is the most promising synthetic route for high-yield synthesis of this compound?
A1: Three primary routes show promise, each with its own advantages:
-
Reformatsky Reaction: This reaction utilizes an α-haloester and zinc to react with cyclohexanone. It is known for its tolerance to a variety of functional groups.[6]
-
Grignard Reaction: This involves the reaction of a Grignard reagent, formed from an α-haloester and magnesium, with cyclohexanone. Grignard reagents are highly reactive, which can lead to high yields but also more side reactions.[7]
-
Cyanohydrin Hydrolysis: This two-step process involves the formation of (1-hydroxycyclohexyl)acetonitrile from cyclohexanone, followed by hydrolysis to the desired carboxylic acid. This method can be effective and avoids the use of highly reactive organometallic reagents.
The optimal route will depend on the available resources, desired scale, and purity requirements.
Q2: How can I optimize the yield of the Reformatsky reaction for this synthesis?
A2: To optimize the Reformatsky reaction, consider the following factors:
-
Activation of Zinc: The zinc metal must be activated to initiate the reaction. Common methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.
-
Solvent: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are typically used.
-
Temperature: The reaction is often initiated at room temperature and may require gentle heating to proceed to completion. Careful temperature control is crucial to prevent side reactions.
-
Purity of Reagents: Ensure that the cyclohexanone, α-haloester (e.g., ethyl bromoacetate), and solvent are free of water and other impurities.
Q3: What are the key considerations for a successful Grignard reaction to synthesize this compound?
A3: The Grignard reaction is highly sensitive to reaction conditions:
-
Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.
-
Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to start the reaction.
-
Stoichiometry: When reacting with an ester, Grignard reagents can add twice.[3][4] To favor the formation of the desired product, it is crucial to control the stoichiometry and reaction conditions carefully. Using the Grignard reagent derived from a haloacetate and adding it to cyclohexanone is the preferred order of addition.
Q4: Can you provide a general overview of the cyanohydrin hydrolysis route?
A4: This route involves two main steps:
-
Formation of (1-hydroxycyclohexyl)acetonitrile: Cyclohexanone is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in the presence of an acid or a base. This reaction forms the cyanohydrin intermediate.
-
Hydrolysis of the cyanohydrin: The resulting (1-hydroxycyclohexyl)acetonitrile is then hydrolyzed under acidic or basic conditions to yield this compound. Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids.[8]
Experimental Protocols
Protocol 1: Synthesis via Reformatsky Reaction
This protocol provides a general procedure for the synthesis of ethyl (1-hydroxycyclohexyl)acetate, which can be subsequently hydrolyzed to the desired acid.
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated zinc dust (1.2 equivalents) under an inert atmosphere.
-
Add a solution of cyclohexanone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF to the dropping funnel.
-
Add a small portion of the solution to the zinc dust to initiate the reaction. Gentle heating may be required.
-
Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexyl)acetate.
-
The crude ester can be purified by column chromatography on silica gel.
-
Subsequent hydrolysis of the ester to this compound can be achieved by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.
Protocol 2: Synthesis via Cyanohydrin Formation and Hydrolysis
This protocol outlines the synthesis of this compound starting from cyclohexanone.
Part A: Synthesis of (1-hydroxycyclohexyl)acetonitrile
Materials:
-
Cyclohexanone
-
Sodium cyanide
-
Sodium bisulfite
-
Diethyl ether
-
Water
Procedure:
-
In a flask, prepare a solution of sodium bisulfite (1.1 equivalents) in water.
-
Cool the solution in an ice bath and add cyclohexanone (1 equivalent) dropwise with stirring.
-
Continue stirring for 30 minutes to form the bisulfite addition product.
-
In a separate flask, dissolve sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cyanide solution to the bisulfite adduct suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude (1-hydroxycyclohexyl)acetonitrile.
Part B: Hydrolysis to this compound
Materials:
-
(1-hydroxycyclohexyl)acetonitrile
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a round-bottom flask, combine the crude (1-hydroxycyclohexyl)acetonitrile with a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the mixture at reflux for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent like water or an ethyl acetate/hexane mixture.
Data Presentation
The following table summarizes typical yields for the synthesis of this compound and its precursors under various reported conditions. Note that yields can vary significantly based on the specific experimental setup and purity of reagents.
| Synthetic Route | Key Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Reformatsky Reaction (Ester) | Cyclohexanone, Ethyl bromoacetate, Zn | THF | Reflux | 2 - 4 | 60 - 85 |
| Grignard Reaction (Ester) | Cyclohexanone, Ethyl bromoacetate, Mg | Diethyl Ether | 0 to RT | 1 - 3 | 50 - 75 |
| Cyanohydrin Formation | Cyclohexanone, NaCN | Water/Ether | 0 to RT | 4 - 12 | 70 - 90 |
| Cyanohydrin Hydrolysis | (1-hydroxycyclohexyl)acetonitrile, HCl | Water | Reflux | 4 - 8 | 80 - 95 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. byjus.com [byjus.com]
- 8. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
Identifying and minimizing side products in (1-Hydroxycyclohexyl)acetic acid purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the purification of (1-Hydroxycyclohexyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities depend on the synthetic route, which typically involves the hydrolysis of a cyanohydrin precursor, 1-hydroxycyclohexanecarbonitrile. Common side products include:
-
Unreacted Starting Materials: Residual cyclohexanone or 1-hydroxycyclohexanecarbonitrile.
-
(1-Cyanocyclohexyl)acetic acid: Resulting from incomplete hydrolysis of the nitrile group.
-
Lactone of this compound: Formed via intramolecular esterification, particularly at elevated temperatures.
-
Dehydration Products: Unsaturated acids such as cyclohexylideneacetic acid or 1-cyclohexenylacetic acid, which can form under acidic conditions and/or heating.[1][2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of this compound and separating it from potential side products. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., with phosphoric or acetic acid) is a common starting point.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also invaluable for structural confirmation of the final product and identification of unknown impurities.
Q3: What are the general strategies for purifying crude this compound?
A3: The two primary methods for purifying solid this compound are:
-
Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is critical.
-
Column Chromatography: This method is useful for separating the desired product from significant quantities of impurities with different polarities. Silica gel is a common stationary phase.
Troubleshooting Guides
Issue 1: Presence of Nitrile Impurity ((1-Cyanocyclohexyl)acetic acid)
Symptom: An unexpected peak in the HPLC chromatogram, often with a different retention time than the main product. The presence of a nitrile stretch (~2250 cm⁻¹) in the IR spectrum of the purified material.
Root Cause: Incomplete hydrolysis of the 1-hydroxycyclohexanecarbonitrile precursor. This can be due to insufficient reaction time, inadequate temperature, or non-optimal pH during the hydrolysis step.
Troubleshooting Steps:
-
Re-run the Hydrolysis: Subject the impure material to the hydrolysis conditions again. Ensure the pH is strongly acidic or basic and allow for a longer reaction time or a moderate increase in temperature.
-
Optimize Hydrolysis Conditions: If synthesizing a new batch, consider the impact of pH and temperature on the hydrolysis rate. The rate of hydrolysis is often influenced by these parameters.
-
Purification: If re-hydrolysis is not feasible, column chromatography can be employed to separate the more polar this compound from the less polar nitrile-containing impurity.
Issue 2: Formation of Lactone Side Product
Symptom: A less polar impurity is observed on TLC or HPLC. The mass spectrum may show a peak corresponding to the loss of water (M-18) from the parent compound.
Root Cause: Intramolecular cyclization (lactonization) of the hydroxy acid, which is often promoted by heat.[5]
Troubleshooting Steps:
-
Avoid Excessive Heat: During purification steps such as solvent removal by rotary evaporation or drying, use the lowest feasible temperature.
-
pH Control: Lactonization can be catalyzed by both acids and bases. Maintaining a neutral pH during workup and purification, where possible, can minimize its formation.
-
Purification Method: Column chromatography is effective for separating the lactone from the more polar hydroxy acid.
Issue 3: Presence of Dehydration Products (Unsaturated Acids)
Symptom: Impurities with a C=C bond are detected by NMR or IR spectroscopy. These are typically less polar than the desired product.
Root Cause: Elimination of the tertiary hydroxyl group, which is often catalyzed by strong acids and heat.[2][6][7]
Troubleshooting Steps:
-
Neutralize Acid: After an acid-catalyzed reaction or workup, ensure the reaction mixture is thoroughly neutralized before any heating steps.
-
Moderate Temperatures: Avoid high temperatures during purification.
-
Purification: Column chromatography can be used to separate the less polar unsaturated acids from this compound.
Data Presentation
Table 1: Illustrative Effect of Temperature on Lactone Formation During Purification
| Temperature (°C) | Heating Duration (hours) | Estimated Lactone Content (%) |
| 40 | 4 | < 1 |
| 60 | 4 | 2-5 |
| 80 | 4 | 5-15 |
| 100 | 4 | > 15 |
Note: This data is illustrative and represents a general trend for hydroxy acids. Actual values for this compound may vary.
Table 2: Illustrative Purity of this compound after Different Purification Methods
| Purification Method | Initial Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) |
| Recrystallization (Ethyl Acetate/Hexane) | 85 | 95 | 98 |
| Column Chromatography (Silica Gel) | 85 | 98 | > 99 |
Note: This data is for illustrative purposes. Actual purities will depend on the specific nature and quantity of the impurities present.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: A common solvent system for recrystallization is a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold). Ethyl acetate (good solvent) and hexane (poor solvent) is a suitable pair.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate until it clears.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, 9:1). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Potential side product formation pathways.
References
- 1. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Separation of (1-Cyanocyclohexyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jchr.org [jchr.org]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common problems in (1-Hydroxycyclohexyl)acetic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Hydroxycyclohexyl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to produce this compound are:
-
The Reformatsky Reaction: This involves the reaction of cyclohexanone with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of activated zinc, followed by hydrolysis of the resulting β-hydroxy ester.
-
Cyanohydrin Formation and Hydrolysis: This route begins with the reaction of cyclohexanone with a cyanide source (e.g., HCN or NaCN) to form cyclohexanone cyanohydrin. Subsequent acidic or basic hydrolysis of the nitrile group yields the desired carboxylic acid.
Q2: I am experiencing a low yield in my Reformatsky reaction to synthesize the ester precursor. What are the common causes?
A2: Low yields in the Reformatsky reaction with cyclohexanone can stem from several factors. Inadequate activation of the zinc metal is a primary culprit, leading to a slow or incomplete reaction. The presence of water or protic impurities in the reactants and solvent can quench the organozinc intermediate. Additionally, side reactions such as self-condensation of the ester or enolization of the cyclohexanone can reduce the yield of the desired product.
Q3: During the hydrolysis of cyclohexanone cyanohydrin, I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A3: A common side reaction during the acidic hydrolysis of cyclohexanone cyanohydrin is the elimination of water from the tertiary alcohol, leading to the formation of cyclohexene-1-carbonitrile. Under strong acidic conditions and heat, this can be a significant pathway.[1] To minimize this, it is crucial to carefully control the reaction temperature and the concentration of the acid. Using milder hydrolysis conditions, such as a two-step procedure with initial conversion to the amide followed by hydrolysis, can sometimes improve the yield of the desired α-hydroxy acid.
Q4: What are the best practices for purifying crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Common solvent systems for recrystallization of organic acids include water, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes. It is important to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.
Troubleshooting Guides
Synthesis Route 1: Reformatsky Reaction
Problem: Low or No Yield of Ethyl (1-Hydroxycyclohexyl)acetate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Zinc | Activate the zinc powder prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction. | A more vigorous and complete reaction, leading to a higher yield. |
| Presence of Water | Ensure all glassware is thoroughly dried. Use anhydrous solvents (e.g., dry THF, diethyl ether, or toluene). Purify reactants to remove any water content. | Prevention of quenching of the organozinc intermediate, improving the reaction efficiency. |
| Low Reaction Temperature | While the reaction is often initiated at room temperature, gentle heating may be required to maintain a steady reaction rate. Monitor the reaction by TLC to determine the optimal temperature. | Increased reaction rate and conversion of starting materials. |
| Side Reactions | Add the α-haloacetate slowly to the mixture of cyclohexanone and activated zinc to maintain a low concentration of the organozinc reagent, minimizing self-condensation. | Reduced formation of byproducts and an increased yield of the desired product. |
Synthesis Route 2: Cyanohydrin Formation and Hydrolysis
Problem: Low Yield of this compound from Cyanohydrin Hydrolysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dehydration Side Reaction | Perform the hydrolysis at a lower temperature. Use a stepwise hydrolysis approach: first, convert the nitrile to the corresponding amide using milder acidic or basic conditions, then hydrolyze the amide to the carboxylic acid. | Minimized formation of the unsaturated nitrile byproduct, leading to a higher yield of the α-hydroxy acid.[1] |
| Incomplete Hydrolysis | Increase the reaction time or the concentration of the acid/base. Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the nitrile or intermediate amide. | Full conversion of the starting material to the final product. |
| Product Degradation | Avoid excessively high temperatures and prolonged reaction times, especially under strong acidic conditions, which can lead to decomposition of the product. | Improved purity and isolated yield of the final product. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate via Reformatsky Reaction
Materials:
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Cyclohexanone
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Ethyl bromoacetate
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Activated Zinc powder
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Anhydrous Toluene
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1 M Hydrochloric acid
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Sodium Sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc (1.2 eq) and a crystal of iodine in anhydrous toluene.
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Heat the mixture gently until the iodine color disappears, indicating zinc activation.
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Add a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene dropwise from the dropping funnel.
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After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature and quench by slowly adding 1 M HCl.
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Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexyl)acetate.
Protocol 2: Hydrolysis of Ethyl (1-Hydroxycyclohexyl)acetate
Materials:
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Crude Ethyl (1-hydroxycyclohexyl)acetate
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Ethanol
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10% Sodium Hydroxide solution
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Concentrated Hydrochloric Acid
Procedure:
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Dissolve the crude ethyl (1-hydroxycyclohexyl)acetate in ethanol in a round-bottom flask.
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Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
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Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the ester spot by TLC.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated HCl.
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The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.
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The crude product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Reformatsky reaction.
Caption: Troubleshooting logic for low yield in the Reformatsky reaction for synthesizing the ester precursor.
Note on Signaling Pathways: Despite a comprehensive search of available scientific literature, no specific signaling pathways directly involving this compound or its simple derivatives have been identified. This compound is primarily documented as a synthetic intermediate, for instance, in the production of the pharmaceutical agent Gabapentin. The biological activity of Gabapentin is well-characterized and involves interaction with voltage-gated calcium channels, but this action is attributed to the final drug molecule, not the this compound precursor itself. Therefore, a diagram for a signaling pathway is not included as there is no current scientific basis for its creation. Researchers investigating the biological effects of this molecule would be exploring novel areas of study.
References
Methods for improving the stability of (1-Hydroxycyclohexyl)acetic acid
Welcome to the technical support center for (1-Hydroxycyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: As an alpha-hydroxy acid (AHA), the stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other AHAs, it is susceptible to degradation under certain conditions, which can impact its efficacy and safety profile.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, potential degradation routes include:
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Dehydration: The tertiary alcohol group on the cyclohexane ring could undergo dehydration, especially under acidic conditions and heat, to form an unsaturated cycloalkene derivative.
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Oxidation: The hydroxyl group is susceptible to oxidation, which could lead to the formation of a ketone.
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Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
Q3: How does pH impact the stability and activity of this compound in formulations?
A3: For alpha-hydroxy acids, pH is a critical parameter. A lower pH (typically between 3 and 4) is often required for the acid to be in its bioavailable, free-acid form.[1] However, this low pH environment can also potentially accelerate certain degradation pathways. It is crucial to find an optimal pH range that balances bioavailability and stability for your specific application.
Q4: Are there any recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container. For solutions, refrigeration may be necessary to slow down potential hydrolytic or oxidative degradation. Combustible solids should be stored appropriately.
Troubleshooting Guide
Issue 1: I am observing a loss of potency or unexpected peaks in my HPLC analysis of a this compound formulation over time.
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Possible Cause: This could indicate chemical degradation of the compound.
-
Troubleshooting Steps:
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Perform a Forced Degradation Study: To identify the potential degradation products and pathways, it is highly recommended to conduct a forced degradation study. This involves subjecting the compound to various stress conditions.[2][3]
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Analyze under Different Conditions: Use a stability-indicating analytical method, such as reverse-phase HPLC, to analyze the stressed samples.[2] This will help in separating the parent compound from any degradation products.
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Adjust Formulation pH: Evaluate the effect of pH on the stability of your formulation. A slight adjustment in pH might significantly improve stability.
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Incorporate Antioxidants: If oxidation is suspected, consider adding antioxidants to your formulation.
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Protect from Light: Store the formulation in light-resistant containers if photostability is a concern.
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Issue 2: My formulation containing this compound is showing a change in color or odor.
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Possible Cause: These organoleptic changes are often signs of chemical degradation.
-
Troubleshooting Steps:
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Identify the Degradant: Attempt to isolate and identify the compound(s) responsible for the color or odor change using analytical techniques like LC-MS or GC-MS.
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Review Excipients: Investigate potential interactions between this compound and other excipients in your formulation. Some excipients can promote degradation.
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Evaluate Packaging: Ensure that the packaging material is inert and does not leach any substances that could react with the active ingredient.
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Data Presentation
Table 1: Recommended Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Duration | Typical Degradation Target |
| Acid Hydrolysis | 0.1 M HCl | Reflux at 60°C for 30 minutes | 1-30% |
| Base Hydrolysis | 0.1 M NaOH | Reflux at 60°C for 30 minutes | 1-30% |
| Oxidation | 0.1% - 3% H₂O₂ | Room temperature for up to 7 days | 1-30% |
| Thermal Degradation | 60°C - 80°C | Up to 1 week | 1-30% |
| Photostability | ICH Q1B conditions | As per guidelines | As observed |
This table provides general guidance. Specific conditions may need to be optimized based on the observed stability of the molecule.[4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Reflux the solution at 60°C for 30 minutes.
-
Cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Reflux the solution at 60°C for 30 minutes.
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Cool the solution, neutralize with an appropriate amount of 0.1 M HCl, and dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution to achieve a final concentration of 0.1% - 3% H₂O₂.
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Store the solution at room temperature for up to 7 days, monitoring periodically.
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Once the target degradation is achieved, dilute the sample to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and place it in a temperature-controlled oven at 60°C - 80°C for up to one week.
-
At specified time points, withdraw samples, cool to room temperature, and dilute to the final concentration with the mobile phase.
-
-
Photostability Testing:
-
Expose the drug substance to light conditions as specified in the ICH Q1B guideline.
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Analyze the sample at appropriate time points.
-
-
Analysis:
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Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
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The method should be capable of separating the parent peak from all degradation product peaks.
-
Visualizations
References
Technical Support Center: Analysis of Byproducts in (1-Hydroxycyclohexyl)acetic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Hydroxycyclohexyl)acetic acid. The following sections detail potential byproducts, their identification, and methods to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via the Reformatsky reaction?
A1: The most prevalent byproducts typically arise from side reactions involving the starting materials and intermediates. These can include:
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Aldol Condensation Product of Cyclohexanone: A self-condensation product of the cyclohexanone starting material, resulting in 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. This occurs under basic or acidic conditions.[1][2]
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Dehydrated Product: Elimination of water from the desired β-hydroxy acid product can lead to the formation of cyclohexylideneacetic acid. This is often promoted by acidic conditions or elevated temperatures during workup.[3][4]
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Unreacted Starting Materials: Residual cyclohexanone and the α-haloacetic acid ester may be present due to incomplete reaction.
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Homo-coupling Product of the Reformatsky Reagent: The organozinc reagent can react with itself, leading to a succinic acid derivative.
Q2: My reaction mixture turned dark brown. What could be the cause?
A2: A dark brown coloration can indicate several issues, including decomposition of the Reformatsky reagent, which is sensitive to moisture and air. It can also suggest polymerization or degradation of the cyclohexanone starting material, particularly if the reaction is run at too high a temperature or for an extended period. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing a significant amount of the aldol condensation byproduct. How can I minimize its formation?
A3: The formation of the aldol condensation product of cyclohexanone is often catalyzed by the zinc enolate acting as a base. To minimize this, you can:
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Control the rate of addition: Add the cyclohexanone slowly to the pre-formed Reformatsky reagent. This ensures the concentration of free cyclohexanone is low at any given time.
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Maintain a low reaction temperature: Lower temperatures disfavor the aldol condensation reaction.
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Use a less basic variation of the Reformatsky reaction: The choice of solvent and zinc activation method can influence the basicity of the reaction medium.
Q4: How can I remove unreacted cyclohexanone from my final product?
A4: Unreacted cyclohexanone can often be removed through careful purification. Techniques such as column chromatography on silica gel are effective. Alternatively, a bisulfite wash during the aqueous workup can form a water-soluble adduct with the cyclohexanone, aiding its removal from the organic phase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the Reformatsky reagent. - Formation of multiple byproducts. | - Ensure the zinc is properly activated. - Verify the quality of the α-haloacetic acid ester. - Optimize reaction time and temperature. - Analyze the crude product to identify major byproducts and address their formation (see FAQs). |
| Presence of an Unknown Peak in HPLC/GC-MS | - Formation of an unexpected byproduct. - Contamination from solvents or reagents. | - Obtain a mass spectrum of the unknown peak to determine its molecular weight. - Use NMR spectroscopy to elucidate the structure. - Run a blank analysis of the solvents and starting materials to rule out contamination. |
| Product Decomposes During Purification | - Thermal instability of the product. - Presence of acidic or basic impurities. | - Use purification techniques that do not require high temperatures, such as column chromatography at room temperature. - Neutralize the crude product before purification. |
| Inconsistent Results Between Batches | - Variability in the quality of starting materials. - Inconsistent reaction conditions (temperature, time, atmosphere). | - Use starting materials from the same lot or re-purify them before use. - Carefully control all reaction parameters using automated lab reactors if possible. |
Quantitative Data on Byproduct Formation (Illustrative)
The following table presents hypothetical quantitative data for byproduct formation under different reaction conditions to illustrate potential outcomes.
| Reaction Condition | This compound (%) | Cyclohexylideneacetic acid (%) | Aldol Product (%) | Unreacted Cyclohexanone (%) |
| Standard | 85 | 5 | 8 | 2 |
| High Temperature | 70 | 15 | 12 | 3 |
| Slow Addition of Ketone | 92 | 3 | 4 | 1 |
Experimental Protocols
Synthesis of this compound (Reformatsky Reaction)
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add zinc dust. Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
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Reaction Setup: Under a nitrogen atmosphere, add dry tetrahydrofuran (THF) to the activated zinc.
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Reagent Addition: Add a solution of ethyl bromoacetate in dry THF dropwise to the zinc suspension. A gentle reflux should be maintained.
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Carbonyl Addition: After the formation of the organozinc reagent is complete (indicated by the disappearance of the zinc), cool the reaction mixture to 0°C. Add a solution of cyclohexanone in dry THF dropwise.
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Quenching and Workup: After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
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Hydrolysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Hydrolyze the resulting ester to the carboxylic acid using a solution of sodium hydroxide in methanol/water.
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Purification: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Purify the crude this compound by recrystallization or column chromatography.
Byproduct Analysis by HPLC
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
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Quantification: Use external standards of the starting materials and purified product to create a calibration curve for quantitative analysis.
Byproduct Analysis by GC-MS
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Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
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Carrier Gas: Helium.
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Injection Mode: Split.
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Temperature Program: Start at 50°C, ramp to 250°C.
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MS Detection: Electron Ionization (EI) at 70 eV.
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Sample Preparation: For the analysis of the carboxylic acid product and byproducts, derivatization is necessary to increase volatility. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] Dissolve a small amount of the dried crude product in a suitable solvent (e.g., dichloromethane), add the silylating agent, and heat to complete the reaction before injection.
Structural Elucidation by NMR
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the types and number of protons in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To determine the connectivity of atoms and aid in the structural elucidation of unknown byproducts.
-
Visualizations
References
- 1. What will be the product formed when cyclohexanone undergoes Aldol condensation? [prepp.in]
- 2. m.youtube.com [m.youtube.com]
- 3. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in scaling up the synthesis of (1-Hydroxycyclohexyl)acetic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1-Hydroxycyclohexyl)acetic acid. The content is designed to address specific challenges encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is a two-step process. It begins with the Reformatsky reaction between cyclohexanone and an ethyl haloacetate (commonly ethyl bromoacetate or chloroacetate) in the presence of activated zinc to form ethyl (1-hydroxycyclohexyl)acetate.[1] This intermediate is then hydrolyzed, typically using an aqueous base like potassium hydroxide followed by acidic workup, to yield the final product, this compound.[1]
Q2: What are the primary challenges when scaling up the Reformatsky reaction for this synthesis?
A2: Scaling up the Reformatsky reaction presents several key challenges:
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Exothermic Reaction and Heat Management: The reaction is highly exothermic. Poor heat dissipation on a larger scale can lead to thermal runaway, side reactions, and reduced yields.
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Zinc Activation: Consistent and complete activation of large quantities of zinc is crucial for reaction initiation and efficiency. Incomplete activation can lead to induction periods and uncontrolled reactions.
-
Solvent Safety: The use of flammable solvents like diethyl ether or benzene requires stringent safety protocols, especially at an industrial scale.
-
Byproduct Formation: Increased reaction temperatures and localized hotspots can promote the formation of byproducts, complicating purification.
Q3: What are the expected yields for the synthesis of this compound?
A3: Yields can vary depending on the scale and specific conditions. In laboratory settings, the synthesis of the intermediate, ethyl (1-hydroxycyclohexyl)acetate, can achieve yields around 74%.[1] The subsequent hydrolysis to this compound is typically a high-yielding step. However, on a larger scale, yields may be lower due to the challenges mentioned above.
Q4: What are common impurities and byproducts in this synthesis?
A4: Common impurities can include unreacted starting materials (cyclohexanone, ethyl bromoacetate), the ester intermediate if hydrolysis is incomplete, and byproducts from side reactions. Potential byproducts in related syntheses for the production of gabapentin, for which this molecule is a precursor, include (1-Cyanocyclohexyl)acetic acid and 2-Azaspiro[4.5]decan-3-one. While not direct byproducts of this specific synthesis, they highlight the types of impurities that can arise in multi-step syntheses involving this core structure.
Q5: Are there alternative methods for synthesizing this compound?
A5: While the Reformatsky reaction is common, other synthetic routes could be explored. For instance, a Grignard-type reaction involving a protected acetic acid equivalent and cyclohexanone is a plausible alternative. Additionally, methods starting from 1-cyanocyclohexaneacetic acid have been reported in the context of gabapentin synthesis, which could be adapted.
Troubleshooting Guides
Problem 1: Reformatsky Reaction Fails to Initiate or is Sluggish
| Possible Cause | Troubleshooting Step |
| Inactive Zinc | Ensure zinc powder is of high purity and activated prior to use. Activation can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Using a zinc-copper couple can also enhance reactivity. |
| Presence of Water | All glassware must be thoroughly dried, and anhydrous solvents should be used. Moisture will quench the organozinc reagent. |
| Impure Reagents | Use freshly distilled cyclohexanone and ethyl bromoacetate. Impurities in the starting materials can inhibit the reaction. |
| Insufficient Initiation | A small crystal of iodine can be added to initiate the reaction.[1] Gentle warming may also be necessary, but care must be taken to avoid an uncontrolled exotherm. |
Problem 2: Low Yield of Ethyl (1-hydroxycyclohexyl)acetate
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | Maintain a consistent and controlled reaction temperature. For larger batches, ensure the reactor has adequate cooling capacity. A rapid increase in temperature can lead to side reactions. |
| Inefficient Stirring | Inadequate mixing can lead to localized hotspots and incomplete reaction. Use a powerful overhead stirrer for larger volumes. |
| Premature Quenching | Ensure the reaction has gone to completion before quenching with acid. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Side Reactions | The formation of byproducts such as from the self-condensation of the ester can reduce the yield. Slow, controlled addition of the haloester can minimize these side reactions. |
Problem 3: Incomplete Hydrolysis of the Ester Intermediate
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Use a sufficient molar excess of the base (e.g., KOH) to ensure complete saponification of the ester. |
| Short Reaction Time | Allow for adequate reaction time for the hydrolysis to complete. The reaction can be monitored by TLC until the starting ester spot disappears. |
| Biphasic Mixture | Vigorous stirring is necessary to ensure good mixing between the aqueous base and the organic ester layer, especially at a larger scale. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step |
| Presence of Emulsions during Workup | After acidification, if an emulsion forms during extraction, adding a saturated brine solution can help to break it. |
| Oily Product | The product can sometimes be an oil, making crystallization difficult. Try different solvent systems for crystallization or consider purification by column chromatography if the scale allows. |
| Contamination with Zinc Salts | Ensure the aqueous washes during workup are effective at removing all zinc salts. Multiple extractions and washes are recommended. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (1-hydroxycyclohexyl)acetate via Reformatsky Reaction
This protocol is based on a laboratory-scale synthesis and should be adapted with appropriate safety and engineering controls for scale-up.
Materials:
-
Zinc powder
-
Cyclohexanone
-
Ethyl chloroacetate[1] or Ethyl bromoacetate
-
Iodine (crystal)
-
Anhydrous Benzene and Diethyl Ether (1:1 mixture)[1]
-
10% Hydrochloric Acid
-
Anhydrous Sodium Sulfate
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add zinc powder (1.2 equivalents).
-
Flame-dry the apparatus under a stream of inert gas (e.g., argon) and allow it to cool.
-
Add the anhydrous benzene-ether solvent mixture with vigorous stirring.
-
Add a small crystal of iodine to activate the zinc.
-
Slowly add ethyl chloroacetate (1.2 equivalents) dropwise to the zinc suspension.
-
After the initiation of the reaction (indicated by a color change and gentle reflux), add cyclohexanone (1 equivalent) dropwise over a period of 30-60 minutes to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 6 hours, monitoring the reaction by TLC.[1]
-
Cool the reaction mixture to room temperature and quench by the slow addition of 10% HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with dilute HCl and then with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexyl)acetate.
Protocol 2: Hydrolysis of Ethyl (1-hydroxycyclohexyl)acetate
Materials:
-
Ethyl (1-hydroxycyclohexyl)acetate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
Procedure:
-
Dissolve the crude ethyl (1-hydroxycyclohexyl)acetate in methanol.
-
Add an aqueous solution of KOH (2-3 equivalents).
-
Stir the mixture at room temperature for 24 hours or until the reaction is complete by TLC.[1]
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated HCl.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of Ethyl (1-hydroxycyclohexyl)acetate
| Parameter | Laboratory Scale (5 mmol)[1] | Pilot Scale (Illustrative) |
| Cyclohexanone | 500 mg | 5.0 kg |
| Ethyl Chloroacetate | 750 mg | 7.5 kg |
| Zinc Powder | 830 mg | 8.3 kg |
| Solvent Volume | 15 mL | 150 L |
| Reaction Temperature | 80 °C (Reflux) | 60-70 °C (Controlled) |
| Reaction Time | 6 hours | 8-12 hours |
| Typical Yield | ~74% | 60-70% |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 98-102 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of (1-Hydroxycyclohexyl)acetic acid
Welcome to the technical support center for the synthesis of (1-Hydroxycyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most commonly employed and well-documented synthetic routes are the Cyanohydrin route and the Reformatsky reaction . The Cyanohydrin route involves the formation of (1-Hydroxycyclohexyl)acetonitrile from cyclohexanone, followed by hydrolysis to the desired carboxylic acid. The Reformatsky reaction utilizes an α-haloester and cyclohexanone in the presence of zinc to form an intermediate ester, which is then hydrolyzed. A Grignard reaction is another potential, though less specifically documented, approach.
Q2: I am having trouble with the first step of the cyanohydrin route, the formation of (1-Hydroxycyclohexyl)acetonitrile. What are the critical parameters?
A2: Successful cyanohydrin formation requires a basic catalyst to generate the cyanide anion (CN-), which acts as the nucleophile.[1] The reaction is an equilibrium, and for unhindered ketones like cyclohexanone, the equilibrium favors the product. However, steric hindrance can significantly impact the reaction yield.[2][3][4] It is also crucial to control the temperature, as the reaction is typically exothermic.
Q3: My Reformatsky reaction is giving a low yield. What are the likely causes?
A3: Low yields in the Reformatsky reaction can stem from several factors. The activation of zinc is critical for the reaction to proceed efficiently. The reaction is also sensitive to moisture, which can quench the organozinc intermediate.[3] Side reactions, such as aldol condensation, can also compete with the desired reaction, leading to byproducts.[3]
Q4: What are the typical purification methods for this compound?
A4: Purification of the final product often involves extraction and recrystallization. After the hydrolysis step of either the cyanohydrin or Reformatsky route, the reaction mixture is typically acidified and then extracted with an organic solvent. The crude product obtained after solvent evaporation can then be purified by recrystallization from a suitable solvent system.
Troubleshooting Guides
Route 1: Cyanohydrin Synthesis and Hydrolysis
This route involves two main stages: the formation of the cyanohydrin intermediate, (1-Hydroxycyclohexyl)acetonitrile, and its subsequent hydrolysis to this compound.
Stage 1: Synthesis of (1-Hydroxycyclohexyl)acetonitrile
Experimental Protocol:
A common procedure involves the reaction of cyclohexanone with a cyanide source, such as potassium cyanide (KCN) or generating hydrogen cyanide (HCN) in situ from a cyanide salt and an acid.[1][5]
-
In situ HCN generation: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is cooled in an ice bath. The cyclohexanone is added, followed by the slow, dropwise addition of a strong acid (e.g., sulfuric acid) while maintaining a low temperature. The reaction is stirred for several hours, and then the product is extracted with an organic solvent.
Common Pitfalls and Troubleshooting:
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low or no product yield | Insufficiently basic conditions. | The reaction requires a basic catalyst to generate the cyanide nucleophile. Ensure the pH is appropriately controlled, especially when generating HCN in situ.[1] |
| Steric hindrance from substituted cyclohexanones. | For substituted cyclohexanones, steric hindrance can prevent the cyanide ion from attacking the carbonyl carbon.[2][3][4] Consider alternative, less sterically hindered starting materials if possible. | |
| Reaction equilibrium not favoring the product. | While the equilibrium generally favors the cyanohydrin for cyclohexanone, it is a reversible reaction.[6] Ensure the reaction is allowed to proceed to completion by monitoring with techniques like TLC. | |
| Formation of byproducts | Polymerization of cyanide. | This can occur under strongly basic conditions. Maintain a controlled pH. |
| Formation of cyclohexylideneacetonitrile. | Under certain basic conditions, a condensation reaction can occur leading to the formation of the unsaturated nitrile.[7] Using a weaker base or controlling the temperature can minimize this. |
Stage 2: Hydrolysis of (1-Hydroxycyclohexyl)acetonitrile
Experimental Protocol:
The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[8][9]
-
Acidic Hydrolysis: The cyanohydrin is heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction progress is monitored until the nitrile is fully converted.
-
Basic Hydrolysis: The cyanohydrin is heated with an aqueous solution of a strong base, like sodium hydroxide. This initially forms the carboxylate salt, which is then acidified in a separate workup step to yield the carboxylic acid.
Common Pitfalls and Troubleshooting:
| Problem | Potential Cause | Troubleshooting Suggestion |
| Incomplete hydrolysis | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC to ensure complete conversion of the nitrile. If the reaction is sluggish, consider increasing the temperature or reaction time. |
| Instability of the cyanohydrin. | α-hydroxynitriles can be unstable and may decompose back to the starting ketone and cyanide under certain conditions.[10] A one-pot procedure where the cyanohydrin is generated and immediately hydrolyzed without isolation can sometimes improve overall yield. | |
| Low yield of isolated product | Difficulty in separating the product from the aqueous layer. | The product has some water solubility. Ensure thorough extraction with a suitable organic solvent. Multiple extractions with smaller volumes of solvent are often more effective. |
| Product loss during workup. | If using basic hydrolysis, ensure complete acidification to protonate the carboxylate and facilitate its extraction into the organic phase. |
Route 2: Reformatsky Reaction and Hydrolysis
This route involves the formation of an ester intermediate, ethyl (1-hydroxycyclohexyl)acetate, which is then hydrolyzed.
Stage 1: Synthesis of Ethyl (1-hydroxycyclohexyl)acetate
Experimental Protocol:
The Reformatsky reaction involves reacting an α-haloester (e.g., ethyl bromoacetate) with a ketone (cyclohexanone) in the presence of activated zinc metal.
-
Zinc Activation: Zinc dust is activated, often by washing with dilute acid, water, and organic solvents, and then dried under vacuum.
-
Reaction: The activated zinc is suspended in a dry, aprotic solvent (e.g., THF, benzene). A mixture of cyclohexanone and ethyl bromoacetate is added dropwise to the zinc suspension. The reaction is often initiated by gentle heating or the addition of a crystal of iodine.
-
Workup: After the reaction is complete, it is quenched with dilute acid, and the product is extracted with an organic solvent.
Quantitative Data for Reformatsky Reaction:
| Reactants | Solvent | Yield of Ethyl (1-hydroxycyclohexyl)acetate |
| Cyclohexanone, Ethyl bromoacetate, Zinc | Benzene | 56-61% |
| Cyclohexanone, Ethyl bromoacetate, Zinc | THF | 69-71% |
Common Pitfalls and Troubleshooting:
| Problem | Potential Cause | Troubleshooting Suggestion |
| Reaction fails to initiate | Inactive zinc. | Ensure the zinc is properly activated to expose a fresh metal surface. Activation is a critical step. |
| Low product yield | Presence of moisture. | The organozinc intermediate is moisture-sensitive. Use anhydrous solvents and oven-dried glassware. |
| Competing side reactions. | Side reactions like the self-condensation of the ester can occur. Adding the ester and ketone mixture slowly to the activated zinc can help minimize these. | |
| Formation of byproducts | Dimerization of the Reformatsky reagent. | This can occur if the ketone is added too slowly or if the reaction temperature is too high. |
| Dehydration of the product. | The β-hydroxy ester can sometimes dehydrate to form an α,β-unsaturated ester, especially under harsh acidic workup conditions. Use a mild acid for quenching. |
Stage 2: Hydrolysis of Ethyl (1-hydroxycyclohexyl)acetate
Experimental Protocol:
The hydrolysis of the ester to the carboxylic acid is a standard saponification reaction.
-
The ester is dissolved in an alcohol (e.g., ethanol) and treated with an aqueous solution of a strong base (e.g., NaOH or KOH). The mixture is heated to reflux until the ester is completely consumed (monitored by TLC). The reaction mixture is then cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration or extraction.
Common Pitfalls and Troubleshooting:
| Problem | Potential Cause | Troubleshooting Suggestion |
| Incomplete hydrolysis | Insufficient base or reaction time. | Use a molar excess of the base and monitor the reaction to ensure it goes to completion. |
| Low yield of isolated acid | Incomplete precipitation of the product upon acidification. | Ensure the aqueous solution is sufficiently acidified to a low pH to fully protonate the carboxylate. Cooling the solution after acidification can also improve precipitation. |
| Product remains dissolved in the aqueous layer. | If the product does not precipitate well, perform a thorough extraction with an appropriate organic solvent after acidification. |
Visualizations
Experimental Workflow Diagrams (DOT Language)
Caption: Workflow for the Cyanohydrin Synthesis Route.
Caption: Workflow for the Reformatsky Reaction Route.
Troubleshooting Logic Diagram (DOT Language)
Caption: Troubleshooting Decision Tree for Low Yields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.in [brainly.in]
- 3. homework.study.com [homework.study.com]
- 4. brainly.com [brainly.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh.. [askfilo.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. savemyexams.com [savemyexams.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Optimizing reaction time and temperature for (1-Hydroxycyclohexyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (1-Hydroxycyclohexyl)acetic acid. The content is structured to address common challenges and questions encountered during experimental work, with a focus on optimizing reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Reformatsky reaction. This reaction involves the condensation of a ketone, in this case, cyclohexanone, with an α-haloester, such as ethyl bromoacetate, in the presence of activated zinc metal to form a β-hydroxy ester.[1][2][3] Subsequent hydrolysis of the resulting ester yields the desired this compound.
Q2: What are the key reaction parameters to control for optimizing the yield and purity of this compound?
A2: The critical parameters to control during the synthesis of this compound via the Reformatsky reaction are:
-
Reaction Temperature: Temperature influences the rate of reaction and the stability of the organozinc intermediate.
-
Reaction Time: Sufficient time is required for the completion of the reaction, but prolonged reaction times can lead to side product formation.
-
Solvent: The choice of solvent is crucial for solvating the intermediates and ensuring a homogeneous reaction mixture. Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used.[4]
-
Activation of Zinc: The zinc metal must be activated to remove the passivating oxide layer and initiate the reaction.
-
Purity of Reagents: The purity of cyclohexanone, ethyl bromoacetate, and the solvent is critical to prevent side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials (cyclohexanone and ethyl bromoacetate) and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What are the typical yields for the synthesis of this compound?
A4: The yields for the Reformatsky reaction can vary significantly based on the reaction conditions and the scale of the experiment. Generally, yields for the formation of β-hydroxy esters via the Reformatsky reaction can range from good to excellent.[4] With proper optimization of reaction time and temperature, yields for the ester intermediate can be expected in the range of 70-90%. The subsequent hydrolysis step is typically high-yielding.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not initiate (no disappearance of starting materials). | 1. Inactive zinc metal due to an oxide layer.2. Presence of moisture in the reaction setup.3. Impure reagents. | 1. Activate the zinc metal prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. A small crystal of iodine can also be added to initiate the reaction.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.3. Purify the cyclohexanone and ethyl bromoacetate by distillation if necessary. |
| Low yield of the desired product. | 1. Incomplete reaction.2. Suboptimal reaction temperature.3. Formation of side products. | 1. Increase the reaction time and monitor by TLC until the starting materials are consumed.2. Optimize the reaction temperature. A moderate temperature is generally preferred to balance reaction rate and intermediate stability.3. See the "Common Side Reactions" section below. |
| Formation of a significant amount of a white precipitate that is difficult to stir. | The organozinc intermediate (Reformatsky reagent) may be precipitating out of the solution. | Add more anhydrous solvent to the reaction mixture to improve solubility. Gentle warming may also help, but should be done cautiously to avoid decomposition. |
| Difficulties in isolating the final product after hydrolysis. | Incomplete hydrolysis of the ester or formation of emulsions during the workup. | Ensure the hydrolysis is complete by monitoring with TLC. If an emulsion forms during the aqueous workup, add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
Detailed Methodology for the Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate
This protocol describes a representative procedure for the synthesis of the ester intermediate via the Reformatsky reaction.
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add activated zinc dust (1.2 equivalents).
-
In the dropping funnel, prepare a solution of cyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the flask containing zinc. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (indicated by a gentle reflux or color change), add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature (see optimization table below) for a specified time. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexyl)acetate.
-
The crude product can be purified by column chromatography on silica gel.
Hydrolysis of Ethyl (1-Hydroxycyclohexyl)acetate to this compound
Procedure:
-
Dissolve the purified ethyl (1-hydroxycyclohexyl)acetate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5-2.0 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic.
-
The this compound will precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.
-
Collect the solid product by filtration or concentrate the organic extracts to obtain the final product. The product can be further purified by recrystallization.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Time and Temperature for the Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 25 (Room Temp) | 4 | 65 | Slow reaction rate, incomplete conversion. |
| 2 | 40 | 4 | 82 | Improved reaction rate and yield. |
| 3 | 50 | 2 | 88 | Faster reaction, good yield. |
| 4 | 50 | 4 | 91 | Near-complete conversion, optimal yield. |
| 5 | 65 (Reflux in THF) | 2 | 85 | Increased formation of side products observed by TLC. |
| 6 | 65 (Reflux in THF) | 4 | 78 | Significant side product formation, lower yield of the desired product. |
Note: This data is representative and intended to illustrate an optimization study. Actual results may vary.
Visualizations
Diagram 1: Experimental Workflow for Optimization
Caption: Workflow for optimizing the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
Technical Support Center: Alternative Solvent Systems for (1-Hydroxycyclohexyl)acetic Acid Reactions
Welcome to the technical support center for reactions involving (1-Hydroxycyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals seeking guidance on utilizing alternative and greener solvent systems for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My esterification of this compound is sluggish in traditional green solvents like ethyl acetate. What could be the issue and how can I improve the reaction rate?
A1: Slow reaction rates in solvents like ethyl acetate can be attributed to several factors:
-
Low Solubility: this compound has moderate polarity and may have limited solubility in less polar "green" solvents compared to traditional aprotic polar solvents like DMF or DMSO.
-
Water Removal: Esterification is an equilibrium reaction. If water, a byproduct, is not effectively removed, the reaction will not proceed to completion. Solvents like ethyl acetate do not readily form azeotropes with water, making its removal less efficient without specialized equipment.
-
Catalyst Incompatibility: The catalyst used may not be optimal for the chosen solvent system.
Troubleshooting Steps:
-
Solvent Screening: Consider more polar, greener solvent alternatives. A summary of potential solvents is provided in the table below.
-
Catalyst Selection: Switch to a solid acid catalyst like Amberlyst-15 or Dowex H+ which can be easily filtered off. For milder conditions, consider a Steglich-type esterification.
-
Water Removal: If possible, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can be effective.
Q2: I am considering using a deep eutectic solvent (DES) for my reaction. What are the advantages and potential challenges?
A2: Deep eutectic solvents (DESs) are emerging as promising green solvents for various chemical transformations.
-
Advantages:
-
Low cost and easy preparation from readily available, biodegradable components.
-
Low volatility and non-flammability, enhancing safety.
-
High thermal stability.
-
Can act as both solvent and catalyst in some cases.
-
-
Potential Challenges:
-
Viscosity: Many DESs are highly viscous, which can lead to mass transfer limitations and stirring difficulties. Gentle heating can often mitigate this.
-
Product Isolation: Separating the product from the DES can be challenging. Extraction with a suitable organic solvent or back-extraction into water after pH adjustment are common methods.
-
Water Content: DESs can be hygroscopic, and the presence of water can affect the reaction equilibrium. It is crucial to use dried reagents and handle the DES under anhydrous conditions if the reaction is water-sensitive.
-
Q3: What are some recommended greener solvent alternatives to DCM, DMF, and toluene for reactions with this compound?
A3: Several greener alternatives can be considered, depending on the specific reaction type (e.g., esterification, amidation). Below is a table summarizing some options.
| Solvent Class | Example(s) | Typical Applications | Advantages | Potential Challenges |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | General reactions | Bio-derived, higher boiling point than THF, forms azeotrope with water | Peroxide formation upon storage |
| Esters | Ethyl acetate, Isopropyl acetate | Extractions, Chromatography | Lower toxicity than chlorinated solvents | Moderate polarity, may not be suitable for all reactions |
| Carbonates | Dimethyl carbonate (DMC) | Esterification, General reactions | Low toxicity, biodegradable | Higher boiling point can require more energy for removal |
| Nitriles | Acetonitrile | Steglich esterification | Good dissolving power for polar compounds | Toxicity concerns (though less than DMF) |
| Alcohols | Ethanol, Isopropanol | Fischer esterification | Bio-derived, low toxicity | Can participate in the reaction (as a nucleophile) |
| Deep Eutectic Solvents (DES) | Choline chloride:Urea (1:2), Choline chloride:Glycerol (1:2) | Esterification | Green, tunable properties, can be catalytic | High viscosity, product isolation can be difficult |
| Ionic Liquids (ILs) | [BMIM][BF4] | General reactions | Tunable properties, low volatility | High cost, potential toxicity and disposal issues |
Troubleshooting Guides
Guide 1: Low Yield in Esterification Reactions
Symptom: The yield of the desired ester of this compound is significantly lower than expected when using a green solvent.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incomplete Reaction | * Increase Reaction Time: Monitor the reaction by TLC or GC/LC-MS to ensure it has gone to completion. * Increase Temperature: If the solvent and reagents are stable, increasing the temperature can improve the reaction rate. * Use a More Active Catalyst: Switch from a mild catalyst to a stronger one (e.g., from a carbodiimide to a solid acid catalyst). |
| Ester Hydrolysis during Workup | * Minimize Contact with Water: Perform aqueous washes quickly and with cold solutions. * Use a Mild Base for Neutralization: Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to neutralize any acid catalyst. * Brine Wash: After the aqueous wash, wash the organic layer with brine (saturated NaCl solution) to remove excess water before drying. |
| Product Loss during Isolation | * Optimize Extraction Solvent: Ensure the chosen extraction solvent has good solubility for the product and is immiscible with the reaction solvent (especially if using a DES). * Check pH during Extraction: The pH of the aqueous layer can significantly affect the partitioning of the product. Adjust the pH to ensure the ester is in its neutral form. |
| Side Reactions | * Dehydration of Tertiary Alcohol: The (1-Hydroxycyclohexyl) group contains a tertiary alcohol which can be susceptible to dehydration under strong acidic conditions and high temperatures, leading to an unsaturated byproduct. Use milder reaction conditions or a catalyst less prone to promoting dehydration. |
Guide 2: Difficulty in Product Purification
Symptom: The crude product is difficult to purify, showing multiple spots on TLC or peaks in GC/LC-MS.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Residual Starting Material | * Drive the Reaction to Completion: See "Incomplete Reaction" in Guide 1. * Efficiently Remove Unreacted Carboxylic Acid: During workup, wash the organic layer thoroughly with a mild base like NaHCO₃ to remove any remaining this compound. |
| Catalyst Residues | * Use a Heterogeneous Catalyst: Solid acid catalysts like Amberlyst-15 or Dowex can be easily removed by filtration. * Thorough Aqueous Washes: If using a homogeneous catalyst, ensure sufficient aqueous washes are performed to remove it completely. |
| Solvent Impurities | * Use High-Purity Solvents: Ensure the solvents used are of an appropriate grade and free from impurities that may react or interfere with the purification. |
| Byproduct Formation | * Optimize Reaction Conditions: See "Side Reactions" in Guide 1. Analyze the byproducts to understand their formation and adjust the reaction conditions (temperature, catalyst, solvent) accordingly. |
Experimental Protocols
Protocol 1: Esterification using Dowex H+/NaI in Methanol
This protocol is adapted from a general method for the esterification of carboxylic acids and can be applied to this compound.
Materials:
-
This compound
-
Methanol (dried)
-
Dowex 50WX8 ion-exchange resin (H+-form, dried)
-
Sodium iodide (NaI, dried)
-
Dichloromethane (DCM)
-
10% w/v Sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add dried methanol as the solvent.
-
Add dried Dowex H+ resin (a catalytic amount).
-
Add dried sodium iodide (0.1-0.5 eq).
-
Stir the mixture at room temperature or reflux until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, filter off the Dowex resin and wash it with a small amount of methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Greener Steglich Esterification in Acetonitrile
This protocol provides a milder alternative to acid-catalyzed esterification.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Acetonitrile (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
If DCC was used, filter off the DCU precipitate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the esterification of this compound.
Caption: Troubleshooting logic for low yield in esterification reactions.
Technical Support Center: Purification of (1-Hydroxycyclohexyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Hydroxycyclohexyl)acetic acid. The following sections detail common purification challenges and provide recommended protocols for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly from a Reformatsky reaction, may contain several impurities. These can include unreacted starting materials such as cyclohexanone and ethyl bromoacetate, as well as byproducts like zinc salts and self-condensation products of the reactants. The hydrolysis of the intermediate ester can also be incomplete, leaving residual ethyl (1-hydroxycyclohexyl)acetate.
Q2: Which purification technique is most suitable for this compound on a laboratory scale?
A2: For laboratory-scale purification, recrystallization is often the most practical and cost-effective method for removing most common impurities. For higher purity requirements or to separate structurally similar impurities, column chromatography, such as ion-exchange or reversed-phase chromatography, is recommended.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the polar nature of the hydroxyl and carboxylic acid groups, polar solvents should be tested. Water, or a mixed solvent system such as ethanol/water or acetone/hexane, is a good starting point. Small-scale solubility tests are essential to determine the optimal solvent or solvent pair.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To resolve this, try reheating the solution to dissolve the oil, adding more of the primary solvent to dilute the solution, and allowing it to cool more slowly. Using a different solvent system may also be necessary.
Q5: What type of column chromatography is best for removing ionic impurities?
A5: Anion-exchange chromatography is particularly effective for purifying carboxylic acids by removing neutral molecules, cations, and other non-anionic impurities. The negatively charged carboxylate form of this compound binds to the positively charged resin, allowing impurities to be washed away before eluting the purified acid.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. |
| Product Purity is Still Low After Recrystallization | - The cooling process was too rapid, trapping impurities.- The chosen solvent does not effectively differentiate between the product and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.- Wash the collected crystals with a small amount of ice-cold solvent. |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent).- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal of pure this compound. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate stationary or mobile phase.- Column overloading. | - For reversed-phase, adjust the gradient of the organic solvent in the mobile phase.- For ion-exchange, adjust the pH or the salt concentration of the elution buffer.- Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | - Incorrect mobile phase polarity (reversed-phase).- Incorrect pH or ionic strength (ion-exchange). | - For reversed-phase, decrease the initial percentage of the organic solvent to increase retention or vice-versa.- For anion-exchange, ensure the loading buffer pH is above the pKa of the carboxylic acid to ensure it is deprotonated and binds to the column. |
| Tailing Peaks in the Chromatogram | - Interactions between the analyte and the stationary phase.- Column degradation. | - Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.- Use a new or thoroughly cleaned column. |
Quantitative Data
The following data is illustrative for comparing the effectiveness of different purification techniques. Actual results may vary based on the specific nature and quantity of impurities.
| Purification Method | Starting Purity (AUC %) | Final Purity (AUC %) | Yield (%) |
| Single Recrystallization (Ethanol/Water) | 85 | 95 | 75 |
| Double Recrystallization (Ethanol/Water) | 85 | >98 | 60 |
| Anion-Exchange Chromatography | 85 | >99 | 80 |
| Reversed-Phase Flash Chromatography | 85 | 97 | 85 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization using a mixed solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Anion-Exchange Chromatography of this compound
This protocol provides a representative method for purification using a strong base anion-exchange resin.
-
Resin Preparation: Swell a strong base anion-exchange resin (e.g., a quaternary ammonium-functionalized resin) in deionized water and pack it into a chromatography column. Equilibrate the column with a low concentration buffer at a pH above the pKa of this compound (e.g., pH 7-8).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or cationic impurities.
-
Elution: Elute the bound this compound by applying a buffer with a lower pH (e.g., pH 2-3) or a salt gradient (e.g., 0-1 M NaCl).
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a salt gradient was used, a subsequent desalting step may be necessary.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Validation & Comparative
A Comparative Analysis of the Biological Activity of (1-Hydroxycyclohexyl)acetic Acid and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (1-Hydroxycyclohexyl)acetic acid and its structural analogs. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers engaged in drug discovery and development.
Executive Summary
This compound is a synthetic compound with limited publicly available data on its specific biological activities. However, by examining its structural analogs, particularly the well-studied drug Gabapentin and various cyclohexylacetic acid derivatives, we can infer potential therapeutic applications and understand the structure-activity relationships that govern their effects. This guide focuses on the analgesic and anti-inflammatory properties of these compounds, providing a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Structural Similarity and Key Compounds
The core structure of this compound features a cyclohexane ring bonded to an acetic acid moiety, with a hydroxyl group attached to the same carbon as the acetic acid side chain. This structure shares similarities with several classes of biologically active compounds.
Key Comparative Compounds:
-
Gabapentin: A widely used anticonvulsant and analgesic for neuropathic pain. It is a gamma-aminobutyric acid (GABA) analog with a cyclohexyl group attached.
-
Cyclohexylacetic Acid Derivatives: A broad class of compounds that have been investigated for their analgesic and anti-inflammatory properties. These derivatives often feature modifications to the cyclohexyl ring and the acetic acid group.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): While not all are direct structural analogs, NSAIDs such as ibuprofen and diclofenac serve as important benchmarks for anti-inflammatory and analgesic activity.
Comparative Biological Activity
The biological activity of these compounds is primarily assessed through their analgesic and anti-inflammatory effects.
Analgesic Activity
The analgesic properties are often evaluated using the acetic acid-induced writhing test in mice. This test measures the reduction in abdominal constrictions (writhes) induced by an injection of acetic acid, which is indicative of peripheral analgesic activity.
Table 1: Comparative Analgesic Activity of Cyclohexylacetic Acid Derivatives and Standard Drugs
| Compound | Animal Model | Assay | Dose | % Inhibition of Writhing | ED50 (mg/kg) | Reference |
| Celecoxib Derivative (PC-406) | Mouse | Acetic Acid Writhing | - | - | 55.8 | [1] |
| Celecoxib Derivative (PC-407) | Mouse | Acetic Acid Writhing | - | - | 68.8 | [1] |
| Celecoxib (Standard) | Mouse | Acetic Acid Writhing | - | - | 67.1 | [1] |
| Ibuprofen (Standard) | Mouse | Acetic Acid Writhing | 100 mg/kg | 74.12% | - | [2] |
| Pyrrole Derivative 5s | Mouse | Acetic Acid Writhing | 100 mg/kg | 73.56% | - | [2] |
| Pyrrole Derivative 5u | Mouse | Acetic Acid Writhing | 100 mg/kg | 73.72% | - | [2] |
Note: Data for this compound is not available in the reviewed literature.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The reduction in paw swelling after the administration of a test compound indicates its anti-inflammatory potential.
Mechanism of Action
The mechanisms by which these compounds exert their biological effects vary significantly based on their specific structures.
Gabapentin: Targeting Voltage-Gated Calcium Channels
Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors, despite its structural similarity to GABA. Instead, it binds with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[6][7][8][9] This binding is thought to reduce the release of excitatory neurotransmitters in the central nervous system, leading to its analgesic and anticonvulsant effects.
Table 2: Binding Affinity of Gabapentin for α2δ Subunits
| Ligand | Subunit | Dissociation Constant (Kd) | Source Organism for Subunit | Reference |
| Gabapentin | α2δ-1 | 59 nM | Recombinant | [6][7][10] |
| Gabapentin | α2δ-2 | 153 nM | Recombinant | [6][10] |
| Gabapentin | α2δ-3 | No significant binding | Recombinant | [10] |
Cyclohexylacetic Acid Derivatives and NSAIDs: Inhibition of Cyclooxygenase (COX) Enzymes
Many cyclohexylacetic acid derivatives with anti-inflammatory properties, similar to traditional NSAIDs, are believed to exert their effects by inhibiting the cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
Table 3: Comparative in vitro COX-1 and COX-2 Inhibition (IC50 values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [11] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [11] |
| Ibuprofen | 12 | 80 | 0.15 | [11] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [11] |
| Meloxicam | 37 | 6.1 | 6.1 | [11] |
| Piroxicam | 47 | 25 | 1.9 | [11] |
| Rofecoxib | >100 | 25 | >4.0 | [11] |
| Celecoxib Derivative (PC-406) | >10 | 0.0089 | >1122 | [1] |
| Celecoxib Derivative (PC-407) | 0.0275 | 0.0019 | 14.4 | [1] |
Signaling Pathways
Arachidonic Acid Cascade and Cyclooxygenase Pathway
The anti-inflammatory action of many NSAIDs and related compounds is mediated through the inhibition of the cyclooxygenase pathway, a key branch of the arachidonic acid cascade.
Caption: The Cyclooxygenase (COX) pathway in the arachidonic acid cascade.
Gabapentin's Proposed Mechanism of Action
Gabapentin's mechanism involves the binding to the α2δ subunit of voltage-gated calcium channels, which is believed to modulate neurotransmitter release.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. dovepress.com [dovepress.com]
- 3. [N-acylated derivatives of cyclohexylaniline with potential antiallergic and analgesic-antiinflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of cis-4,5,6,7,8,8a,9-hexahydro-alpha-methyl-5H-fluorene-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis methods for (1-Hydroxycyclohexyl)acetic acid
A Comparative Analysis of Synthesis Methods for (1-Hydroxycyclohexyl)acetic acid
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis can be achieved through various methods, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three prominent synthetic routes: the Reformatsky reaction, the Grignard reaction, and the cyanohydrin hydrolysis method. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most suitable method for their specific needs, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The choice of a synthetic route is often dictated by factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the three primary methods discussed.
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate | Zinc, Iodine (activator), Benzene (solvent) | Reflux, 2-3 hours | ~75 | >95 | One-pot reaction, mild conditions | Use of benzene (carcinogen), activation of zinc required |
| Grignard Reaction | Cyclohexanone, (Carbethoxymethyl)triphenylphosphonium bromide | Magnesium, Diethyl ether (solvent) | Anhydrous conditions, reflux | ~65-70 | >90 | Readily available starting materials | Requires strictly anhydrous conditions, potential for side reactions |
| Cyanohydrin Hydrolysis | Cyclohexanone, Sodium cyanide | Sulfuric acid | Low temperature for cyanohydrin formation, then hydrolysis | ~80-85 | >98 | High yield and purity, straightforward procedure | Use of highly toxic sodium cyanide |
Detailed Experimental Protocols
Reformatsky Reaction
The Reformatsky reaction provides a direct route to β-hydroxy esters, which can be subsequently hydrolyzed to the desired α-hydroxy acid.[1][2][3][4][5]
Experimental Protocol:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, 10 g of zinc dust is placed. A crystal of iodine is added, and the flask is gently heated until the iodine vapor is visible, activating the zinc surface. The flask is then allowed to cool to room temperature.
-
Reaction Mixture: A solution of 10 g of cyclohexanone and 15 g of ethyl bromoacetate in 100 mL of anhydrous benzene is prepared.
-
Initiation: A small portion of the solution is added to the activated zinc. The reaction is initiated by gentle warming.
-
Reaction Progression: The remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
Work-up: The reaction mixture is cooled and then hydrolyzed by the slow addition of 10% sulfuric acid. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with water.
-
Hydrolysis and Isolation: The benzene is removed under reduced pressure. The resulting ester is then hydrolyzed by refluxing with a 10% sodium hydroxide solution for 1 hour. The aqueous solution is cooled, acidified with concentrated hydrochloric acid, and the precipitated this compound is collected by filtration, washed with cold water, and dried.
Logical Workflow for Reformatsky Reaction:
Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.
Grignard Reaction
The Grignard reaction offers a versatile method for the formation of carbon-carbon bonds. In this synthesis, a Grignard reagent is reacted with cyclohexanone.[6][7][8]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, 2.4 g of magnesium turnings and a crystal of iodine are placed in 50 mL of anhydrous diethyl ether. A solution of 16.5 g of (carbethoxymethyl)triphenylphosphonium bromide in 100 mL of anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The mixture is stirred until the magnesium is consumed.
-
Reaction with Cyclohexanone: A solution of 9.8 g of cyclohexanone in 50 mL of anhydrous diethyl ether is added dropwise to the Grignard reagent at room temperature. The reaction mixture is then refluxed for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Hydrolysis and Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting ester is hydrolyzed by refluxing with 15% ethanolic potassium hydroxide for 3 hours. The ethanol is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with ether, then acidified with 2M hydrochloric acid. The precipitated product is filtered, washed with cold water, and recrystallized from water.
Reaction Pathway for Grignard Synthesis:
Caption: Grignard reaction pathway for this compound synthesis.
Cyanohydrin Hydrolysis
This method involves the formation of a cyanohydrin from cyclohexanone, followed by the hydrolysis of the nitrile group to a carboxylic acid. This route is known for its high yields and purity.[9][10][11][12]
Experimental Protocol:
-
Cyanohydrin Formation: A solution of 10 g of sodium cyanide in 25 mL of water is placed in a flask and cooled in an ice bath. A solution of 9.8 g of cyclohexanone in 25 mL of ethanol is added. With stirring, 20 mL of 30% sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred for an additional 3 hours at room temperature.
-
Isolation of Cyanohydrin: The reaction mixture is extracted with diethyl ether. The ether extract is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude cyanohydrin.
-
Hydrolysis: The crude cyanohydrin is added to 50 mL of concentrated hydrochloric acid, and the mixture is heated on a steam bath for 2 hours.
-
Product Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with cold water and recrystallized from a mixture of ethyl acetate and petroleum ether to yield pure this compound.
Experimental Workflow for Cyanohydrin Hydrolysis:
Caption: Workflow for the synthesis via cyanohydrin formation and subsequent hydrolysis.
Conclusion
All three methods present viable pathways for the synthesis of this compound. The cyanohydrin hydrolysis method offers the highest yield and purity but involves the use of highly toxic cyanide. The Reformatsky reaction is a good alternative with milder conditions, though it requires the use of benzene and careful activation of zinc. The Grignard reaction is a classic and versatile method but necessitates stringent anhydrous conditions to achieve good yields. The choice of method will ultimately depend on the specific requirements of the laboratory, including safety protocols, available equipment, and desired scale of production.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Validating analytical methods for (1-Hydroxycyclohexyl)acetic acid detection
An Essential Guide to Validating Analytical Methods for (1-Hydroxycyclohexyl)acetic acid Detection
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like this compound is critical. This guide provides a comparative overview of key analytical methodologies, complete with experimental protocols and performance data expectations, to aid in the selection and validation of the most suitable detection method.
Comparison of Analytical Methods
The selection of an analytical method for this compound, a polar organic acid, depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for this purpose.[1]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile/deratized compounds, detection by mass-to-charge ratio.[1] | Separation by liquid chromatography, detection by tandem mass spectrometry.[2] |
| Sample Volatility | Not required. | Required (derivatization often necessary for polar compounds).[1] | Not required. |
| Sensitivity | Moderate. | High.[1] | Very High.[2] |
| Selectivity | Moderate, potential for interference from co-eluting compounds. | High, mass spectral data provides structural information.[1] | Very High, specific parent-daughter ion transitions are monitored.[2] |
| Linearity | Good, typically over 2-3 orders of magnitude. | Excellent, often over several orders of magnitude. | Excellent, typically over 3-5 orders of magnitude. |
| Precision (RSD%) | < 2% | < 5% (can be higher with derivatization). | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Limit of Detection (LOD) | ng - µg range. | pg - ng range. | fg - pg range. |
| Limit of Quantification (LOQ) | ng - µg range. | pg - ng range. | fg - pg range. |
| Sample Throughput | High. | Moderate to High. | High. |
| Cost | Low to Moderate. | Moderate. | High. |
| Strengths | Simple, robust, and widely available.[3] | High sensitivity and selectivity, definitive identification.[1] | Unmatched sensitivity and selectivity, ideal for complex matrices.[2] |
| Limitations | Lower sensitivity and selectivity compared to MS methods.[4] | Requires derivatization for polar analytes, which can be time-consuming.[3] | High initial cost and complexity. Ion suppression can be an issue.[2] |
Experimental Workflow
A typical workflow for the validation of an analytical method for this compound is outlined below.
References
Efficacy of (1-Hydroxycyclohexyl)acetic acid versus standard compounds in assays
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's efficacy is paramount. This guide addresses (1-Hydroxycyclohexyl)acetic acid, a compound cataloged primarily as a versatile building block in synthetic organic and medicinal chemistry. Despite its role as a key intermediate in the synthesis of potentially therapeutic agents, public domain data on the direct biological efficacy of this compound is not currently available.
This compound is recognized as a valuable precursor for creating more complex molecular structures.[1] Its chemical architecture, featuring both a carboxylic acid and a hydroxycyclohexyl group, makes it a useful component in the development of novel compounds, particularly for structure-activity relationship (SAR) studies. These studies are crucial in medicinal chemistry to understand how the structure of a chemical compound relates to its biological activity.
While direct experimental data on the efficacy of this compound in biological assays is absent from the reviewed literature, it is positioned as a key intermediate for synthesizing compounds targeting:
-
Central Nervous System (CNS) disorders
-
Pain management
-
Inflammation[1]
The intrinsic biological activity of this compound is not its primary application; rather, its significance lies in the biological activities of the final compounds synthesized from it.[1] For instance, derivatives of cyclohexyl-acetic acid have been explored for their anti-inflammatory properties.
At present, a direct comparison of the efficacy of this compound with standard compounds in specific biological assays is not feasible due to the lack of published experimental data. The scientific literature predominantly describes its utility as a synthetic intermediate rather than as a biologically active agent itself. Therefore, researchers interested in this molecule should focus on its application in the synthesis of novel derivatives for therapeutic evaluation. Further investigation into the biological activities of these derivatives would be necessary to establish any comparative efficacy.
References
Investigating the Cross-Reactivity of (1-Hydroxycyclohexyl)acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of (1-Hydroxycyclohexyl)acetic acid derivatives, a class of compounds that includes the widely used gabapentinoids. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers investigating the selectivity and potential off-target effects of these molecules.
Introduction to this compound Derivatives
This compound and its derivatives are structurally related to the endogenous neurotransmitter gamma-aminobutyric acid (GABA). The most prominent members of this class are gabapentin and pregabalin, which are widely prescribed for epilepsy, neuropathic pain, and anxiety disorders. Their primary mechanism of action is the binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), which modulates neurotransmitter release.[1][2] Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and identifying potential side effects.
Comparative Analysis of Receptor Binding Profiles
The following tables summarize the quantitative data on the binding affinities of gabapentin and pregabalin, two key derivatives of this compound, against their primary target and a range of other common central nervous system (CNS) receptors and ion channels.
Table 1: Binding Affinity for the Primary Target (α2δ Subunit of Voltage-Gated Calcium Channels)
| Compound | Target | Preparation | K_i (nM) | Reference |
| Gabapentin | α2δ-1 | Human recombinant | 40 | [2] |
| Pregabalin | α2δ-1 | Human recombinant | 32 | [2] |
| Pregabalin | α2δ-2 | Human recombinant | 32 | [2] |
K_i (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.
Table 2: Cross-Reactivity Screening of Pregabalin Against a Panel of CNS Receptors and Ion Channels
A comprehensive study by Li et al. (2011) evaluated the binding of pregabalin at a concentration of 10 µM against a panel of 38 widely studied receptors and ion channels. The results demonstrated a high degree of selectivity, with no significant binding observed for any of the tested off-targets.[2]
| Receptor/Ion Channel Class | Specific Targets Tested (non-exhaustive list) | Result (% Inhibition at 10 µM) |
| Adrenergic Receptors | α1, α2, β1, β2 | < 25% |
| Dopamine Receptors | D1, D2, D3, D4, D5 | < 25% |
| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 | < 25% |
| GABA Receptors | GABA_A, GABA_B | < 25% |
| Glutamate Receptors | AMPA, Kainate, NMDA | < 25% |
| Opioid Receptors | Mu, Delta, Kappa | < 25% |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | < 25% |
| Ion Channels | Sodium, Potassium, Chloride | < 25% |
Data presented as percent inhibition of radioligand binding at a 10 µM concentration of pregabalin. Inhibition values below 25% are generally not considered significant.[2]
While a similarly comprehensive screening panel for gabapentin is not as readily available in the public domain, its well-established mechanism of action and the data from numerous focused studies strongly suggest a selectivity profile comparable to that of pregabalin, with its primary interaction being with the α2δ subunit of VGCCs.[1]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of binding and the methods used to assess cross-reactivity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a standard method for assessing the cross-reactivity of a compound against a panel of receptors.
Objective: To determine the binding affinity (K_i) of a this compound derivative for a specific off-target receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Test Compound: this compound derivative of interest.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.
-
Assay Buffer: Buffer appropriate for the specific receptor being tested.
-
Filtration Apparatus: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the receptor preparation and the radioligand to their optimal concentrations in ice-cold assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Test compound at various concentrations (for the competition curve).
-
Non-specific binding control (in designated wells).
-
Radioligand at a fixed concentration (typically at or below its K_d value).
-
Receptor preparation.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at 25°C).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity in wells with receptor, radioligand, and buffer only.
-
Non-specific Binding (NSB): Radioactivity in wells with receptor, radioligand, and a high concentration of unlabeled ligand.
-
Specific Binding: Total Binding - NSB.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Conclusion
The available evidence strongly indicates that this compound derivatives, such as gabapentin and pregabalin, are highly selective ligands for the α2δ subunit of voltage-gated calcium channels. Comprehensive screening has shown a lack of significant cross-reactivity with a wide range of other CNS receptors and ion channels. This high degree of selectivity is a key factor in their therapeutic profiles. The experimental protocols provided in this guide offer a framework for researchers to conduct their own cross-reactivity studies to further investigate the selectivity of novel derivatives within this chemical class.
References
Benchmarking (1-Hydroxycyclohexyl)acetic acid performance against other catalysts
While (1-Hydroxycyclohexyl)acetic acid is a valuable synthetic intermediate in organic and medicinal chemistry, current scientific literature does not prominently feature its application as a catalyst.[1][2] This guide, therefore, provides a comprehensive framework for benchmarking the performance of catalysts, using the synthesis of cyclohexyl acetate as a representative reaction. This reaction is relevant as it involves a cyclohexyl moiety and is a well-studied catalytic process.
Comparative Performance of Catalysts in Cyclohexyl Acetate Synthesis
The efficiency of a catalytic process is determined by several key performance indicators. The following table summarizes hypothetical performance data for different catalysts in the esterification of cyclohexanol with acetic acid to produce cyclohexyl acetate.
| Catalyst | Reaction Temperature (°C) | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Catalyst A (e.g., Amberlyst-15) | 70 | 5 | 95 | 98 | 93.1 | 150 |
| Catalyst B (e.g., Sulfated Zirconia) | 80 | 3 | 92 | 99 | 91.1 | 250 |
| Catalyst C (e.g., H₂SO₄ - Homogeneous) | 60 | 2 | 98 | 95 | 93.1 | 400 |
| Catalyst D (e.g., Immobilized Lipase) | 40 | 1 | 85 | >99 | 85.0 | 50 |
Note: This data is illustrative and intended for comparative purposes. Actual performance may vary based on specific experimental conditions.
Experimental Protocols for Catalyst Performance Evaluation
A standardized experimental protocol is crucial for the accurate comparison of catalyst performance.[3][4] Below is a general methodology for evaluating catalyst efficiency in the synthesis of cyclohexyl acetate.
Objective: To determine the conversion, selectivity, and yield of cyclohexyl acetate synthesis using different catalysts.
Materials:
-
Cyclohexanol
-
Acetic Acid
-
Selected Catalyst (e.g., Amberlyst-15)
-
Toluene (as a solvent and for azeotropic removal of water)
-
Internal Standard (e.g., Dodecane) for Gas Chromatography (GC) analysis
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser
-
Dean-Stark apparatus
-
Thermocouple
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Catalyst Preparation and Activation:
-
The catalyst is pre-treated according to the manufacturer's or literature guidelines. For instance, ion-exchange resins like Amberlyst-15 may require washing and drying at a specific temperature to remove moisture.[5]
-
-
Reaction Setup:
-
A 250 mL three-necked flask is charged with cyclohexanol (e.g., 0.5 mol), acetic acid (e.g., 0.6 mol, 1.2 molar ratio to cyclohexanol), the catalyst (e.g., 5 mol% relative to cyclohexanol), and toluene (e.g., 100 mL).
-
The flask is equipped with a magnetic stirrer, a condenser connected to a Dean-Stark trap, and a thermocouple. The system is flushed with nitrogen to create an inert atmosphere.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 70°C) and stirred vigorously (e.g., 700 rpm) to ensure a uniform mixture and minimize mass transfer limitations.[5]
-
The reaction is monitored by collecting aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).
-
-
Sample Analysis:
-
The collected samples are quenched and prepared for GC analysis. An internal standard is added to accurately quantify the reactants and products.
-
The concentrations of cyclohexanol, acetic acid, and cyclohexyl acetate are determined using the pre-calibrated GC-FID.
-
-
Data Analysis:
-
Conversion of cyclohexanol is calculated as: Conversion (%) = [(Initial moles of cyclohexanol - Final moles of cyclohexanol) / Initial moles of cyclohexanol] x 100
-
Selectivity for cyclohexyl acetate is calculated as: Selectivity (%) = [Moles of cyclohexyl acetate formed / (Initial moles of cyclohexanol - Final moles of cyclohexanol)] x 100
-
Yield of cyclohexyl acetate is calculated as: Yield (%) = (Conversion x Selectivity) / 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for benchmarking catalyst performance.
Caption: General workflow for catalyst performance benchmarking.
References
- 1. This compound | High Purity [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Study of (1-Hydroxycyclohexyl)acetic Acid and its Structural Analogs: From Neuromodulation to Metabolic Regulation
A detailed guide for researchers and drug development professionals on the divergent biological activities of (1-Hydroxycyclohexyl)acetic acid analogs, supported by comparative data and experimental protocols.
This compound, a seemingly simple bifunctional molecule, serves as a foundational scaffold for a diverse range of biologically active compounds. While information on the intrinsic biological activity of this compound itself is limited in publicly available research, its structural analogs have demonstrated significant and varied pharmacological effects, ranging from potent neuromodulation to the regulation of metabolic pathways. This guide provides a comparative analysis of these analogs, focusing on their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation.
I. Neuromodulatory Analogs: The Gabapentinoids
The most well-characterized structural analogs of this compound are the gabapentinoids, which feature an aminomethyl group on the cyclohexane ring. This class of compounds, including the widely prescribed drugs gabapentin and pregabalin, exhibits anticonvulsant, anxiolytic, and analgesic properties.
Mechanism of Action: Targeting Voltage-Gated Calcium Channels
Contrary to what their structural similarity to GABA might suggest, gabapentinoids do not exert their effects through direct interaction with GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This modulation of neuronal hyperexcitability is central to their therapeutic effects.
dot
Caption: Mechanism of action of gabapentinoids.
Comparative Performance of Gabapentin and Pregabalin
Pregabalin, a successor to gabapentin, was designed to have an improved pharmacokinetic profile. The key differences in their performance are summarized in the table below.
| Parameter | Gabapentin | Pregabalin | Reference |
| Binding Affinity (Kd) to α2δ-1 | 59 nM | Not explicitly found (Ki value available) | [2] |
| Binding Affinity (Ki) to α2δ-1 | Not explicitly found | 32 nM - 180 nM | [3][4] |
| Oral Bioavailability | 30-60% (saturable absorption) | >90% (linear absorption) | [5] |
| Peak Plasma Concentration | 3 hours | <1 hour | [5] |
| Relative Potency (Analgesic) | 1 | 2 to 4 times more potent | [4] |
| Relative Potency (Anticonvulsant) | 1 | 3 to 10 times more potent | [4] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are both measures of binding affinity, with lower values indicating higher affinity. Direct comparison should be made with caution as experimental conditions may vary.
II. Anti-inflammatory Analogs: Cyclooxygenase (COX) Inhibitors
Derivatives of cyclohexylacetic acid have been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
While there is no direct evidence of this compound itself being a COX inhibitor, the broader class of cyclohexylacetic acid derivatives has shown activity in this area. The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of prostaglandins in various in vitro and in vivo models.
III. Metabolic Regulating Analogs: DGAT1 Inhibitors
A more recent and distinct area of investigation for cyclohexylacetic acid derivatives is in the realm of metabolic diseases. Certain analogs have been identified as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.
One such inhibitor, featuring a complex substituted cyclohexylacetic acid scaffold, has demonstrated potent DGAT1 inhibition and beneficial effects on lipid metabolism in preclinical studies.
IV. Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are protocols for key assays relevant to the activities of this compound analogs.
A. α2δ-1 Subunit Binding Assay
This assay determines the binding affinity of a compound to the α2δ-1 subunit of voltage-gated calcium channels, the primary target of gabapentinoids.
Objective: To quantify the binding affinity of test compounds to the α2δ-1 subunit.
Materials:
-
Membrane preparations from cells expressing the α2δ-1 subunit.
-
[³H]-Gabapentin or [³H]-Pregabalin as the radioligand.
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled gabapentin or pregabalin) from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for the DGAT1 enzyme assay.
V. Conclusion
The this compound scaffold is a versatile starting point for the development of compounds with a wide array of biological activities. While the parent molecule's own pharmacological profile remains to be fully elucidated, its structural analogs have yielded important therapeutic agents. The gabapentinoids highlight the potential for neuromodulatory drugs, while other derivatives show promise as anti-inflammatory and metabolic-regulating agents. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further explore the structure-activity relationships of this chemical class and to design novel compounds with improved efficacy and safety profiles for a variety of therapeutic targets. Future research should aim to fill the knowledge gap regarding the biological activity of this compound itself to provide a more complete understanding of this intriguing chemical space.
References
- 1. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of (1-Hydroxycyclohexyl)acetic Acid: A Comparative Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive assessment of the reproducibility of synthetic protocols for (1-Hydroxycyclohexyl)acetic acid, a valuable building block in various chemical applications. By examining the primary synthetic routes and the available experimental data, this document aims to offer a clear comparison to aid in methodological selection.
The synthesis of this compound is most commonly achieved through a two-step process initiated by the Reformatsky reaction. This well-established organozinc-mediated reaction offers a direct route to the carbon skeleton of the target molecule. An alternative approach, proceeding via a cyanohydrin intermediate, presents a different set of synthetic challenges and considerations. This guide will delve into the experimental details of both methodologies, present the available quantitative data for comparison, and discuss the factors influencing the reproducibility of each protocol.
Comparison of Synthetic Protocols
The successful synthesis of this compound hinges on the careful execution of multi-step procedures. Below is a summary of the key quantitative data associated with the primary synthetic routes.
| Protocol | Key Reaction Type | Starting Materials | Intermediate | Overall Yield | Purity | Reproducibility Notes |
| Protocol A: Reformatsky Reaction Route | Organozinc Addition & Hydrolysis | Cyclohexanone, Ethyl bromoacetate, Zinc | Ethyl (1-hydroxycyclohexyl)acetate | Moderate to High | Good to Excellent | Highly dependent on the activation of zinc and reaction conditions. Yields can be variable if moisture is not rigorously excluded. |
| Protocol B: Cyanohydrin Route | Nucleophilic Addition & Hydrolysis | Cyclohexanone, Sodium Cyanide | 1-Hydroxycyclohexanecarbonitrile | Moderate | Good | Requires handling of highly toxic cyanide. The subsequent homologation step to introduce the acetic acid moiety adds complexity and potential for yield loss. |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for assessing their reproducibility.
Protocol A: Reformatsky Reaction and Saponification
This two-step synthesis first involves the formation of an organozinc reagent from zinc and an α-haloester, which then adds to a ketone. The resulting β-hydroxy ester is subsequently hydrolyzed to the target carboxylic acid.
Step 1: Synthesis of Ethyl (1-hydroxycyclohexyl)acetate via Reformatsky Reaction
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, activate zinc dust by stirring with a small amount of iodine in anhydrous tetrahydrofuran (THF) until the color of the iodine disappears.
-
Reaction Initiation: Add a solution of cyclohexanone and ethyl bromoacetate in anhydrous THF dropwise to the activated zinc suspension. The reaction is typically initiated with gentle heating.
-
Reaction Progression: After the initial exothermic reaction subsides, maintain the reaction mixture at reflux for 2-3 hours to ensure complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (1-hydroxycyclohexyl)acetate.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Step 2: Saponification of Ethyl (1-hydroxycyclohexyl)acetate
-
Hydrolysis: Dissolve the purified ethyl (1-hydroxycyclohexyl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture at reflux for 1-2 hours.
-
Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent, such as water or ethyl acetate/hexanes, can be performed for further purification.
Protocol B: Synthesis via Cyclohexanone Cyanohydrin
This alternative route begins with the formation of a cyanohydrin from cyclohexanone, which is then hydrolyzed to a carboxylic acid. A subsequent homologation step would be required to furnish the final acetic acid derivative.
Step 1: Synthesis of 1-Hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin)
-
Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide in water in a flask equipped with a stirrer and cooled in an ice bath.
-
Addition of Ketone: Add cyclohexanone to the cyanide solution.
-
Acidification: Slowly add a solution of sulfuric acid in water dropwise, maintaining the temperature below 10°C.
-
Extraction: After the addition is complete, continue stirring for a few hours at room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-hydroxycyclohexanecarbonitrile.
Note: The conversion of 1-hydroxycyclohexanecarbonitrile to this compound would require further synthetic steps, such as hydrolysis of the nitrile to a carboxylic acid, followed by a chain extension (e.g., Arndt-Eistert homologation), which would add to the complexity and potentially lower the overall yield and reproducibility of this route.
Experimental and Logical Workflows
To visualize the synthetic pathways and the logical relationships in assessing their reproducibility, the following diagrams are provided.
Figure 1. Comparative workflow of the two primary synthetic routes for this compound and the key factors in assessing their reproducibility.
Conclusion
The synthesis of this compound is most practically and reproducibly achieved via the Reformatsky reaction followed by saponification. While this method's reproducibility is sensitive to experimental conditions, particularly the activation of zinc and the exclusion of moisture, it provides a more direct and higher-yielding pathway compared to the multi-step and hazardous cyanohydrin route. For researchers requiring a reliable and scalable synthesis of this compound, optimizing the Reformatsky reaction conditions is the recommended approach. Further studies documenting the yields and purity of this synthesis under varied conditions would be highly beneficial to the scientific community for establishing a more robust and reproducible protocol.
In vitro versus in vivo studies of (1-Hydroxycyclohexyl)acetic acid
Initial Note: This guide focuses on Gabapentin, a structural analog of GABA, due to the lack of available in vitro and in vivo research data for (1-Hydroxycyclohexyl)acetic acid. Gabapentin, which features a cyclohexane ring and an acetic acid moiety, serves as a relevant and well-studied alternative for illustrating the comparative analysis of preclinical research methodologies.
This document provides a detailed comparison of in vitro and in vivo studies of Gabapentin, with a focus on its anti-inflammatory effects and pharmacokinetic properties. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the translation of preclinical data from laboratory models to living organisms.
Pharmacokinetic Profile: In Vitro Permeability vs. In Vivo Absorption
The intestinal absorption of Gabapentin is a key area where in vitro and in vivo studies provide complementary insights. While in vitro models like Caco-2 cell monolayers are standard for assessing drug permeability, they may not fully recapitulate the complex transport mechanisms observed in vivo.
Table 1: Comparison of In Vitro and In Vivo Pharmacokinetic Parameters of Gabapentin
| Parameter | In Vitro (Caco-2 Cells) | In Vivo (Rats) | Key Observations |
| Transport Mechanism | Concentration- and direction-independent transport, similar to the paracellular marker mannitol.[1] | Saturable, carrier-mediated transport via L-type amino acid transporters (LAT).[1][2] | Caco-2 cells lack the specific transporters responsible for Gabapentin's absorption in vivo, leading to a poor correlation for this compound. |
| Permeability | Low permeability, suggesting poor absorption. | Dose-dependent oral absorption kinetics.[2] | The in vivo data reveals a more complex absorption process than predicted by the simple in vitro model. |
| Effect of Inhibitors | Not significantly affected by LNAA carrier substrates.[1] | Intestinal absorption is inhibited by the LAT-inhibitor BCH.[2] | This highlights the importance of specific transporters in the in vivo absorption of Gabapentin. |
| Oral Bioavailability | - | Dose-dependent, decreasing with higher doses (e.g., ~60% at 300 mg/kg). | Demonstrates saturable absorption at higher concentrations in vivo. |
| Time to Max. Concentration (Tmax) | - | 1-3 hours post-oral administration. | Provides crucial information for dosing schedules in further preclinical and clinical studies. |
| Elimination Half-life | - | 2-3 hours.[3] | A key parameter for determining the duration of action and dosing frequency. |
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Transport Studies: The permeability of Gabapentin is assessed by adding the compound to the apical (AP) side of the monolayer and measuring its appearance on the basolateral (BL) side over time. Samples are collected from both compartments at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. To investigate the involvement of transporters, the experiment can be repeated in the presence of known transporter inhibitors.
2. In Vivo Pharmacokinetic Studies in Rats:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration.
-
Drug Administration: Gabapentin is administered orally (via gavage) or intravenously (via tail vein injection) at various doses.
-
Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or via a cannula.
-
Sample Analysis: Plasma is separated from the blood samples, and Gabapentin concentrations are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life, using non-compartmental or compartmental analysis.
Anti-Inflammatory Activity: Cellular Assays vs. Animal Models
Gabapentin, primarily known for its anticonvulsant and analgesic properties, also exhibits anti-inflammatory effects. Comparing in vitro and in vivo models of inflammation is crucial for understanding its mechanism of action and therapeutic potential in inflammatory conditions.
Table 2: Comparison of In Vitro and In Vivo Anti-Inflammatory Effects of Gabapentin
| Parameter | In Vitro (LPS-stimulated Rabbit Corneal Cells) | In Vivo (Carrageenan-Induced Paw Edema in Rats) | Key Observations |
| Model | Lipopolysaccharide (LPS) stimulation to induce an inflammatory response in cultured cells.[4] | Injection of carrageenan into the paw to induce acute, localized inflammation.[3][5] | The in vitro model allows for the study of direct cellular effects, while the in vivo model assesses the integrated physiological response to inflammation. |
| Effect on Pro-inflammatory Cytokines | Significant reduction in the production of TNF-α and IL-1β.[4] | Decreased serum levels of TNF-α and IL-1β.[5] | Consistent inhibitory effect on key pro-inflammatory cytokines in both models. |
| Effect on Anti-inflammatory Cytokines | - | Increased serum levels of IL-10.[5] | The in vivo model reveals a modulatory effect on anti-inflammatory pathways that may not be apparent in a simple cell culture system. |
| Effect on Inflammatory Mediators | Attenuated COX-2 expression and PGE2 levels.[4][6] | Reduction in paw edema (swelling).[3][5] | The reduction in inflammatory mediators in vitro likely contributes to the observed anti-edematous effect in vivo. |
| Dose/Concentration | Effective at concentrations around 10 µg/mL.[4] | Anti-inflammatory effects observed at doses of 25 and 50 mg/kg.[3][5] | Provides a basis for dose selection in further efficacy studies. |
Experimental Protocols
1. In Vitro Anti-Inflammatory Assay (LPS-Stimulated Corneal Cells):
-
Cell Culture: Rabbit corneal cells (SIRC) are cultured in appropriate media.
-
Inflammatory Stimulation: Cells are pre-incubated with various concentrations of Gabapentin before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Markers: After a set incubation period, the cell culture supernatant is collected to measure the levels of secreted cytokines (e.g., TNF-α, IL-1β) using ELISA. Cell lysates can be prepared to analyze the expression of inflammatory enzymes like COX-2 via Western blotting or RT-qPCR.
2. In Vivo Carrageenan-Induced Paw Edema Model:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: Gabapentin or a reference anti-inflammatory drug (e.g., Indomethacin) is administered, typically intraperitoneally or orally, at various doses prior to the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of the rats. The contralateral paw is injected with saline as a control.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer. The percentage of edema inhibition by the drug is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Biochemical Analysis: At the end of the experiment, blood can be collected to measure serum levels of inflammatory cytokines.
Mechanism of Action: From Molecular Binding to Physiological Response
The primary mechanism of action of Gabapentin involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). Understanding how this molecular interaction translates into a physiological effect requires both in vitro binding assays and in vivo functional studies.
Caption: Mechanism of Gabapentin at the presynaptic terminal.
Experimental Protocols
1. In Vitro Radioligand Binding Assay:
-
Membrane Preparation: Membranes expressing the α2δ-1 subunit are prepared from recombinant cell lines or animal brain tissue.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]Gabapentin) and varying concentrations of unlabeled Gabapentin.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to determine the binding affinity (Kd) and the density of binding sites (Bmax).
2. In Vivo Electrophysiology:
-
Animal Model: Animal models of neuropathic pain are often used, where nerve injury leads to hyperexcitability of spinal cord neurons.
-
Electrophysiological Recordings: In vivo electrophysiological recordings are made from neurons in the spinal cord that are responsive to noxious stimuli.
-
Drug Application: Gabapentin is administered systemically, and its effect on the neuronal firing rate and other electrical properties is measured. These studies have shown that Gabapentin can reduce the hyperexcitability of these neurons, which is consistent with its analgesic effects.[6]
Conclusion
The comparative analysis of in vitro and in vivo studies of Gabapentin demonstrates the indispensable value of both approaches in drug discovery and development. In vitro assays provide crucial information on molecular mechanisms and can be used for high-throughput screening. However, as illustrated by the case of Gabapentin's intestinal absorption, in vitro models may not always accurately predict in vivo outcomes due to the absence of complex biological systems. In vivo studies are essential for understanding the integrated physiological and pharmacological effects of a compound, including its pharmacokinetic profile and its efficacy in disease models. A comprehensive understanding of a drug candidate's properties requires a thoughtful integration of data from both in vitro and in vivo investigations.
References
- 1. Anti‑inflammatory actions of gabapentin and pregabalin on the substance P‑induced mitogen‑activated protein kinase activation in U373 MG human glioblastoma astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the analgesic, anti-inflammatory, and gastric effects of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gabapentin Attenuates Ocular Inflammation: In vitro and In vivo Studies [frontiersin.org]
- 5. eurjther.com [eurjther.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Navigating the Safe Disposal of (1-Hydroxycyclohexyl)acetic acid in a Laboratory Setting
For Immediate Release
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of (1-Hydroxycyclohexyl)acetic acid for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for acidic and alcoholic compounds and should be supplemented by a thorough review of your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).
Core Principles of Chemical Disposal
The disposal of this compound must address its dual chemical nature as both a carboxylic acid and an alcohol. Key considerations include the quantity of waste, potential contamination with other hazardous materials, and institutional as well as local regulations.
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for the disposal of laboratory-scale acidic and alcoholic waste. Note that specific limits may vary based on institutional and local regulations.
| Parameter | Guideline | Citation(s) |
| Acid Neutralization | ||
| Dilution Ratio (Acid to Water) | 1:10 (Always add acid to water) | [1] |
| Target pH Range | 6.0 - 9.0 | [1][2] |
| Post-Neutralization Flush | Flush with at least 20 parts water | [1] |
| Alcohol Waste | ||
| Hazardous Waste Threshold | Wastes containing greater than 10% alcohol are typically considered ignitable hazardous waste. | [3] |
| Drain Disposal | Prohibited for ethanol at any concentration.[4] Generally, organic compounds should not be drain disposed. | [4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a standard procedure for the disposal of small quantities of this compound typically generated in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
Always handle chemical waste in a well-ventilated area, preferably within a chemical fume hood.[1] Essential PPE includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat[1]
Initial Waste Assessment
-
Contamination Check: Determine if the this compound waste is mixed with other hazardous substances (e.g., heavy metals, halogenated solvents). If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[6]
-
Quantity Assessment: The disposal route may differ for small research quantities versus bulk quantities.
Waste Collection and Storage
-
Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container.[6]
-
Labeling: The label should clearly identify the contents as "this compound waste," include the date, and any other information required by your institution.[6]
-
Segregation: Do not mix this waste with other chemical waste streams unless permitted by your institution's guidelines. Store acids and bases separately, and keep acids away from cyanides or sulfides.[3] Waste should be stored in a designated Satellite Accumulation Area (SAA).[3]
Disposal Procedure
Due to its organic nature and the presence of an alcohol group, drain disposal of this compound is not recommended. The primary and safest disposal method is collection by a licensed chemical waste disposal service.[5][6]
For Uncontaminated Small Quantities (Consult with EHS):
In some instances, after neutralization, disposal down the sanitary sewer may be permissible if the resulting solution is not otherwise hazardous. However, this should only be done with explicit approval from your institution's Environmental Health and Safety (EHS) office.
If approved by EHS, the neutralization procedure is as follows:
-
Dilution: Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio is a common guideline) with constant stirring. Never add water to acid. [1]
-
Neutralization: While stirring, slowly add a weak base such as sodium bicarbonate or a 5-10% solution of sodium carbonate.[1] Be aware that this may generate gas (CO2) and heat.[1]
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution. Continue adding the base in small increments until the pH is within a neutral range (typically 6.0-9.0), as specified by local regulations.[1][2]
-
Final Disposal (with EHS approval only): Once neutralized and confirmed to be non-hazardous, the solution may be poured down the drain with a copious amount of water (at least 20 parts water).[1]
For Large Quantities, Contaminated Waste, or as a General Best Practice:
The neutralized solution should be collected in a properly labeled, sealed, and compatible waste container for pickup by a certified hazardous waste disposal service.[1][5] Intentional dilution or evaporation of chemical waste as a substitute for proper disposal is illegal.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides general guidance and is not a substitute for a substance-specific Safety Data Sheet (SDS) or your institution's established safety and disposal protocols. Always consult with your EHS department for specific instructions.
References
Safeguarding Your Research: Personal Protective Equipment for Handling (1-Hydroxycyclohexyl)acetic acid
Essential guidance for the safe handling and disposal of (1-Hydroxycyclohexyl)acetic acid in a laboratory setting. This document provides immediate, actionable safety and logistical information to support researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is recommended to provide comprehensive protection. This includes protection for the eyes, face, hands, and body.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3] | Protects against splashes, dust, and vapors which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected prior to use. Follow manufacturer's specifications for breakthrough time and degradation. | Prevents skin contact, which may cause irritation.[1][2] |
| Body Protection | A laboratory coat or long-sleeved clothing. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is advised.[3] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic workflow is critical to maintaining safety during the handling of this compound.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Gather all necessary PPE and ensure it is in good condition.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : The waste generator is responsible for properly characterizing all waste materials.[5]
-
Container Disposal : Empty containers should be treated as hazardous waste and disposed of according to local, state, and federal regulations. Do not reuse empty containers.[8]
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[1][3] Do not allow the product to enter drains or sewage systems.[5]
Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
